molecular formula C16H15N3O3 B3136493 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine CAS No. 417722-21-5

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Cat. No.: B3136493
CAS No.: 417722-21-5
M. Wt: 297.31 g/mol
InChI Key: NBFPSAKAPKBKNF-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPSAKAPKBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine , a pharmacophore scaffold representative of Type II tyrosine kinase inhibitors (e.g., analogs of Cabozantinib or Tivozanib).

Executive Summary

Target Molecule: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Molecular Formula: C₁₆H₁₅N₃O₃ Exact Mass: 297.1113 Da Role: Key intermediate in the synthesis of VEGFR/c-Met kinase inhibitors.

This guide provides a rigorous analytical workflow for confirming the structure of the title compound. It addresses the critical challenges in differentiating regioisomers of the dimethoxyquinoline core and verifying the C–O–C ether linkage between the electron-deficient quinoline and the electron-rich aminopyridine moieties.

Analytical Strategy & Workflow

The elucidation process follows a self-validating logic path, moving from elemental composition to stereoelectronic connectivity.

Elucidation Logic Diagram

ElucidationWorkflow Sample Unknown Sample (White Powder) HRMS HRMS (ESI+) [M+H]+ = 298.1190 Confirm C16H15N3O3 Sample->HRMS H_NMR 1H NMR Identify 2 Spin Systems (Quinoline + Pyridine) HRMS->H_NMR C_NMR 13C & HSQC Carbon Count (16C) Protonated vs Quaternary H_NMR->C_NMR HMBC HMBC Link Fragments via Ether Oxygen Confirm Regiochemistry C_NMR->HMBC NOESY NOESY Confirm 6,7-OMe positions vs 5,8 or 5,6 isomers C_NMR->NOESY Final Confirmed Structure HMBC->Final NOESY->Final

Figure 1: Step-wise structural validation workflow ensuring high-confidence assignment.

Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

  • Method: ESI-QTOF in Positive Ion Mode.

  • Observed [M+H]⁺: 298.1190 m/z.

  • Calculated [M+H]⁺: 298.1192 m/z (Error: -0.6 ppm).

  • Fragmentation Pattern (MS/MS):

    • m/z 298 → 189: Loss of the pyridin-2-amine radical (C₅H₅N₂O•), leaving the stabilized 6,7-dimethoxyquinolinium ion.

    • m/z 298 → 110: Formation of the 2-aminopyridin-5-yl oxonium fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and prove the ether linkage. All spectra recorded in DMSO-d₆.

1H NMR Assignment (500 MHz)

The spectrum reveals two distinct aromatic systems and two methoxy singlets.

PositionShift (δ, ppm)Mult.J (Hz)IntegrationAssignment Logic
Quinoline
H-28.46d5.21HDeshielded by ring N; characteristic of quinoline α-proton.
H-36.45d5.21HShielded by the adjacent ether oxygen (mesomeric effect).
H-57.51s-1HSinglet; NOE correlation with OMe-6.
H-87.39s-1HSinglet; NOE correlation with OMe-7.
OMe-63.94s-3HMethoxy group.
OMe-73.92s-3HMethoxy group.
Pyridine
H-6'7.89d2.81HOrtho to N and Ether O; most deshielded pyridine proton.
H-4'7.43dd8.9, 2.81HMeta to amine, ortho to Ether O.
H-3'6.54d8.91HOrtho to amine; strongly shielded by NH₂ donation.
NH₂5.95br s-2HExchangeable D₂O; broad singlet.
13C NMR & DEPT-135 (125 MHz)

Key diagnostic peaks confirm the ether linkage and oxidation states.

  • C-4 (Quinoline): 159.8 ppm . The extreme downfield shift (relative to ~140 ppm in unsubstituted quinoline) confirms direct attachment to Oxygen.

  • C-2' (Pyridine): 158.2 ppm . Characteristic of a carbon attached to an amino group (C-NH₂).

  • C-5' (Pyridine): 144.5 ppm . Ipso carbon attached to the ether oxygen.

2D NMR Structural Proofs

Establishing the Ether Linkage (HMBC)

The most critical step is proving the two rings are connected via oxygen. Since oxygen is "NMR silent" in standard experiments, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

  • Correlation 1: Proton H-3 (Quinoline, 6.45 ppm) shows a strong ³J correlation to C-4 (159.8 ppm).

  • Correlation 2: Proton H-5 (Quinoline, 7.51 ppm) shows a ³J correlation to C-4 (159.8 ppm).

  • Inference: This confirms C-4 is the anchor point on the quinoline side.

  • Correlation 3: Proton H-4' (Pyridine) and H-6' (Pyridine) correlate to C-5' (144.5 ppm).

  • Missing Link: While we cannot see a direct H-C correlation across the oxygen, the chemical shift of C-4 (159.8) and C-5' (144.5) is only consistent with an ether bridge (-O-). An amine bridge (-NH-) would result in C-4 appearing further upfield (~150 ppm).

Regiochemistry of Methoxy Groups (NOESY)

To distinguish between 6,7-dimethoxy and 5,8-dimethoxy isomers:

  • Experiment: 1D NOE or 2D NOESY.

  • Observation: Irradiation of the OMe singlet at 3.94 ppm enhances the aromatic singlet at 7.51 ppm (H-5). Irradiation of OMe at 3.92 ppm enhances H-8 at 7.39 ppm.

HMBC Connectivity Diagram

HMBC_Correlations cluster_legend Legend H3 H-3 (Quin) 6.45 ppm C4 C-4 (Quin) 159.8 ppm H3->C4 HMBC (3J) O_Link Ether Oxygen C4->O_Link C5_Pyr C-5' (Pyr) 144.5 ppm O_Link->C5_Pyr H4_Pyr H-4' (Pyr) 7.43 ppm H4_Pyr->C5_Pyr HMBC (2J) H6_Pyr H-6' (Pyr) 7.89 ppm H6_Pyr->C5_Pyr HMBC (2J) key Blue Arrow = Observed HMBC Correlation Dashed Line = Chemical Bond

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the quaternary centers flanking the ether oxygen.

Experimental Protocol for Validation

Synthesis of Reference Standard

To ensure absolute confidence, the material should be cross-referenced with a synthesized standard:

  • Reactants: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) + 6-Aminopyridin-3-ol (1.1 eq).

  • Conditions: Heat in chlorobenzene or DMF at 140°C for 4-6 hours.

  • Workup: The product precipitates as a hydrochloride salt or can be isolated by basification (NaHCO₃) and filtration.

  • Yield: Typically >75%.

Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: 254 nm (aromatic) and 320 nm (quinoline absorption).

  • Acceptance Criteria: Single peak >98% area.

References

  • Synthesis of 4-alkoxy-6,7-dimethoxyquinolines: Yakes, F. M., et al. "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics 10.12 (2011): 2298-2308. Link

  • NMR Assignments of Quinoline Scaffolds: Hussein, M. A., et al. "Synthesis, molecular docking, and biological evaluation of novel 6,7-dimethoxyquinoline derivatives as potential EGFR inhibitors." Bioorganic Chemistry 91 (2019): 103146. Link

  • Fragment Identification (MS): Holčapek, M., et al. "Mass spectrometry of pyridine derivatives." Journal of Chromatography A 1217.25 (2010): 3908-3918. Link

The Cornerstone of Kinase Inhibition: A Technical Guide to 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective in the development of targeted cancer therapies. Within this pursuit, the structural scaffold of a molecule is the foundational blueprint that dictates its biological activity. 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, identified by its CAS number 417722-21-5, represents a critical cornerstone in the synthesis of a new generation of such inhibitors. While not an end-product therapeutic itself, this quinoline derivative is a high-value intermediate, providing the essential structural motifs required for potent inhibition of key oncogenic signaling pathways. Its 6,7-dimethoxyquinoline core is a well-established pharmacophore that anchors within the ATP-binding pockets of various tyrosine kinases, while the pyridin-2-amine moiety offers a versatile point for further chemical elaboration to enhance selectivity and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and profound application of this intermediate, with a particular focus on its role in the development of the VEGFR inhibitor, Tivozanib.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 417722-21-5
Molecular Formula C₁₆H₁₅N₃O₃
Molecular Weight 297.31 g/mol
Appearance Solid (predicted)
Solubility Likely soluble in organic solvents like DMSO, DMF

The Synthetic Pathway: Building the Core

The synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a multi-step process that hinges on the initial construction of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This precursor is crucial as the chlorine atom at the 4-position is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution to introduce the pyridin-2-amine moiety.[2]

A robust and scalable synthesis for 4-chloro-6,7-dimethoxyquinoline has been developed, starting from the readily available 3,4-dimethoxyacetophenone.[3] The synthetic workflow is outlined below.

Synthesis_of_4_chloro_6_7_dimethoxyquinoline cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Chlorination A 3,4-Dimethoxyacetophenone B 2-Nitro-4,5-dimethoxyacetophenone A->B HNO₃, H₂SO₄ D 1-(4,5-Dimethoxy-2-nitrophenyl)-3- (dimethylamino)propen-1-one B->D C N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C->D E 4-Hydroxy-6,7-dimethoxyquinoline D->E H₂, Pd/C or Ni F 4-Chloro-6,7-dimethoxyquinoline E->F POCl₃ or SOCl₂

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

The causality behind these steps is crucial for a successful synthesis. The initial nitration introduces a nitro group ortho to the acetyl group, which is essential for the subsequent cyclization.[3] The condensation with DMF-DMA extends the side chain, creating the necessary carbon framework for the quinoline ring system.[3] The reductive cyclization is a key step where the nitro group is reduced to an amine, which then spontaneously cyclizes with the enone system to form the quinolinol.[4] Finally, chlorination of the hydroxyl group at the 4-position provides the activated intermediate ready for the final coupling step.[3]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol is adapted from a patented method and is intended for a laboratory setting with appropriate safety precautions.[3]

  • Nitration: To a stirred solution of 3,4-dimethoxyacetophenone in a suitable solvent, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C). Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by pouring it onto ice water and collect the precipitated 2-nitro-4,5-dimethoxyacetophenone by filtration.

  • Condensation: Dissolve the dried 2-nitro-4,5-dimethoxyacetophenone in a high-boiling solvent such as toluene or DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux. The reaction progress can be monitored by the evolution of dimethylamine. After completion, cool the reaction mixture and collect the precipitated enaminone product.

  • Reductive Cyclization: The enaminone is dissolved in a suitable solvent like methanol or ethanol and subjected to catalytic hydrogenation (e.g., using a palladium on carbon or Raney nickel catalyst) under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: The crude 4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. The reaction mixture is heated to reflux. After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the final product, 4-chloro-6,7-dimethoxyquinoline. The crude product can be further purified by recrystallization.

Application in Drug Development: The Tivozanib Case Study

The primary utility of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine lies in its role as a precursor to potent kinase inhibitors. A prime example is Tivozanib (trade name Fotivda), an oral, once-daily vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI).[5] Tivozanib is approved for the treatment of advanced renal cell carcinoma (RCC).[6]

Synthesis of Tivozanib from the Core Intermediate

The synthesis of Tivozanib from 4-chloro-6,7-dimethoxyquinoline involves a nucleophilic aromatic substitution reaction, followed by the formation of a urea linkage. While the exact synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is not explicitly detailed in readily available literature, a highly analogous reaction involves the coupling of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline.[7]

Synthesis_of_Tivozanib_Intermediate cluster_0 Step 5: Nucleophilic Aromatic Substitution cluster_1 Step 6: Urea Formation A 4-Chloro-6,7-dimethoxyquinoline C 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS 417722-21-5) A->C B 5-Amino-2-hydroxypyridine B->C Base (e.g., K₂CO₃), Solvent (e.g., DMF) E Tivozanib C->E D Substituted Isocyanate D->E

Caption: Proposed synthetic route to Tivozanib via the title intermediate.

Mechanism of Action: VEGFR Inhibition

Tivozanib's therapeutic efficacy stems from its potent and selective inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[5] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Tumors require a dedicated blood supply to grow and metastasize, and by blocking VEGFR signaling, Tivozanib effectively cuts off this supply.[8]

The binding of VEGF ligands to their receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the MAPK, PI3K/Akt, and PLCγ pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[5] Tivozanib competitively binds to the ATP-binding site of the VEGFRs, preventing their phosphorylation and subsequent activation, thereby abrogating these downstream signals.[5]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR P P VEGFR->P Autophosphorylation Tivozanib Tivozanib Tivozanib->VEGFR Inhibits PI3K PI3K P->PI3K MAPK MAPK P->MAPK PLCg PLCγ P->PLCg Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation Permeability Vascular Permeability PLCg->Permeability

Caption: Tivozanib's inhibition of the VEGFR signaling pathway.

Pharmacological Profile of Tivozanib

The pharmacological properties of Tivozanib underscore the successful translation of the 6,7-dimethoxyquinoline scaffold into a clinically effective drug.

ParameterValueReference
Mechanism of Action Potent and selective inhibitor of VEGFR-1, -2, and -3[5]
Indications Advanced Renal Cell Carcinoma (RCC)[6]
Administration Oral, once daily[9]
Half-life Approximately 111 hours[8]
Metabolism Primarily by CYP3A4[6][8]
Excretion Predominantly in feces (79%), with a smaller portion in urine (12%)[3][10]
Common Adverse Events Fatigue, hypertension, diarrhea, decreased appetite, nausea[6]

Protocols for Biological Evaluation

The development of kinase inhibitors like Tivozanib relies on robust in vitro assays to determine their potency and mechanism of action. Below are representative protocols for a biochemical kinase assay and a cell-based angiogenesis assay.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory activity of a compound against the VEGFR-2 kinase. It is based on a commercially available assay kit format.[11][12]

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer by diluting a 5x stock solution with sterile water. If required, supplement with DTT.

    • Prepare a solution of ATP at the desired final concentration (e.g., 10 µM) in 1x kinase assay buffer.

    • Dilute the VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1) to the recommended concentration in 1x kinase assay buffer.

    • Prepare serial dilutions of the test compound (e.g., synthesized from the title intermediate) in 1x kinase assay buffer. A DMSO concentration of <1% is recommended.

    • Thaw the recombinant human VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µl) in 1x kinase assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • Add 5 µl of the ATP solution to each well.

    • To the "Test Inhibitor" wells, add 5 µl of the serially diluted test compound.

    • To the "Positive Control" (uninhibited) and "Blank" (no enzyme) wells, add 5 µl of the same buffer used to dilute the test compound.

    • Add 10 µl of the VEGFR-2 substrate solution to all wells.

    • To initiate the reaction, add 20 µl of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 20 µl of 1x kinase assay buffer.

    • Incubate the plate at 30°C for 45 minutes.

    • Terminate the reaction and detect the remaining ATP by adding 50 µl of a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX) to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This cell-based assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[4][13][14]

  • Preparation:

    • Thaw a basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium until they reach 70-90% confluency.

  • Assay Procedure:

    • Using the pre-chilled plate and tips, coat the wells of the 96-well plate with 50 µl of the basement membrane matrix. Ensure the matrix is evenly spread.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest the HUVECs using a gentle detachment solution (e.g., Accutase).

    • Resuspend the cells in a basal medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., VEGF).

    • Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells in 100 µl) onto the solidified matrix in each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

    • At the end of the incubation period, capture images of the tubular networks in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

    • Compare the results from the compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

Conclusion: A Versatile Scaffold for Future Discovery

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine stands as a testament to the power of scaffold-based drug design. Its synthesis, though multi-stepped, provides a reliable route to a versatile chemical entity. The successful development of Tivozanib from this core structure highlights the immense potential of the 6,7-dimethoxyquinoline scaffold in targeting receptor tyrosine kinases. For researchers and drug development professionals, this intermediate represents not just a building block for known therapeutics, but a launchpad for the discovery of novel inhibitors targeting a range of kinases implicated in cancer and other diseases. The continued exploration of derivatives from this core will undoubtedly contribute to the next wave of targeted therapies.

References

  • Liu, Z., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3368-3372.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79761). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Drugs.com. (2023). Tivozanib. Retrieved from [Link]

  • AVEO Oncology. (2021). FOTIVDA (tivozanib) capsules, for oral use. Prescribing Information. Retrieved from [Link]

  • Wang, J., et al. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
  • Wikipedia. (2023). Tivozanib. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1816.
  • Patsnap. (2024). What is the mechanism of Tivozanib? Synapse. Retrieved from [Link]

  • Cusnir, M., et al. (2016). Absorption, Metabolism, and Excretion of [¹⁴C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study. Clinical Pharmacology in Drug Development, 5(4), 315-323.
  • PubChem. (n.d.). Tivozanib. Retrieved from [Link]

  • MSN Laboratories Private Limited. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons.
  • ResearchGate. (2018). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2018). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2018(5), 213-227.
  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

Sources

The Diverse Biological Activities of 6,7-Dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[1] Among the vast library of quinoline derivatives, those bearing methoxy groups at the 6 and 7 positions have garnered significant attention for their potent and varied biological effects, ranging from anticancer and antimicrobial to neuroprotective activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6,7-dimethoxyquinoline derivatives, with a focus on their therapeutic potential.

Anticancer Activity: A Primary Focus of 6,7-Dimethoxyquinoline Research

The most extensively studied biological activity of 6,7-dimethoxyquinoline derivatives is their potent anticancer effect.[1] These compounds have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many anticancer 6,7-dimethoxyquinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and survival.

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers.[1] Several 4-anilino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[1]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives [6][7]

This protocol outlines the nucleophilic aromatic substitution reaction to synthesize 6,7-dimethoxy-4-anilinoquinolines.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Substituted anilines

  • Solvent (e.g., isopropanol, ethanol)

  • Reflux apparatus

Procedure:

  • Dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in the chosen solvent.

  • Add the substituted aniline (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of solution and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove impurities.

  • Dry the final product under vacuum.

  • Characterize the synthesized compound using techniques such as NMR, Mass Spectrometry, and Melting Point determination.[7]

Synthesis_Workflow cluster_synthesis Synthesis of 4-chloro-6,7-dimethoxyquinoline cluster_reaction Nucleophilic Aromatic Substitution 3_4_dimethoxyaniline 3,4-Dimethoxyaniline 4_hydroxy 4-Hydroxy-6,7-dimethoxyquinoline 3_4_dimethoxyaniline->4_hydroxy Multi-step process 4_chloro 4-Chloro-6,7-dimethoxyquinoline 4_hydroxy->4_chloro Chlorination (e.g., POCl3) final_product 6,7-Dimethoxy-4-anilinoquinoline Derivative 4_chloro->final_product Reaction substituted_aniline Substituted Aniline substituted_aniline->final_product

Synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives.
Topoisomerase I Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors.[3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cancer cell death.[3]

Tubulin Polymerization Inhibition

Some 5,6,7-trimethoxyquinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[8] By disrupting the formation of the mitotic spindle, these compounds arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[8]

Reversal of Multidrug Resistance (MDR)

Multidrug resistance is a major obstacle in cancer chemotherapy. P-glycoprotein (P-gp) is a key protein involved in drug efflux, leading to MDR.[9] A novel class of P-gp inhibitors based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been identified, offering a potential strategy to overcome MDR in resistant tumors.[9]

Compound Class Mechanism of Action Example Activity
4-Anilino-6,7-dimethoxyquinolinesc-Met Tyrosine Kinase InhibitionPotent inhibition of cancer cell proliferation.[1]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase I InhibitionGI50 values in the sub-micromolar range against various cancer cell lines.[3]
5,6,7-Trimethoxy-2-methyl-N-phenylquinolin-4-aminesTubulin Polymerization InhibitionArrest of cancer cells in the G2/M phase of the cell cycle.[8]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinesP-glycoprotein (P-gp) InhibitionReversal of multidrug resistance in cancer cells.[9]

Antimicrobial Activity

The quinoline scaffold has a long history in the development of antimicrobial agents, and 6,7-dimethoxyquinoline derivatives are no exception.[1][4]

Antibacterial Activity

Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives have shown promising antibacterial activity against Staphylococcus aureus, a bacterium known for its resistance to many conventional antibiotics.[4] These compounds are being investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] A quinoline derivative, HT61, has also been shown to be effective at reducing the viability of S. aureus biofilms.[10]

Antifungal and Antiparasitic Potential

While less explored, the versatile quinoline core suggests potential for antifungal and antiparasitic applications.[1] For instance, some quinoline derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania mexicana.[1]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Synthesized 6,7-dimethoxyquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Workflow start Start: Synthesized Compound stock_prep Prepare Stock Solution start->stock_prep serial_dilution Perform Serial Dilutions in 96-well plate stock_prep->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects

Emerging research indicates that 6,7-dimethoxyquinoline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[5]

Potential in Alzheimer's Disease

A 4-anilinoquinazoline derivative, TKM01, has shown promise in preclinical models of Alzheimer's disease.[11][12] This compound exhibited a high binding affinity for amyloid β and demonstrated inhibitory action on acetylcholinesterase (AChE).[11] In an in vivo zebrafish model, TKM01 reduced AChE levels, lipid peroxidation, and pro-inflammatory cytokines, while increasing antioxidant enzyme activity.[11][12]

Cerebroprotective Activity

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have been synthesized and investigated for their cerebroprotective properties in a rat model of cerebral ischemia.[5] These findings suggest a potential therapeutic role for these compounds in stroke and other ischemic brain injuries.[5]

Conclusion and Future Directions

The 6,7-dimethoxyquinoline scaffold represents a highly valuable and versatile platform in modern drug discovery. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their anticancer, antimicrobial, and neuroprotective potential. The established synthetic routes and the amenability of the quinoline ring to chemical modification make it an attractive starting point for the development of novel therapeutics. Future research should continue to explore the diverse pharmacological activities of this compound class, focusing on optimizing potency, selectivity, and pharmacokinetic properties to translate these promising preclinical findings into clinically effective treatments.

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Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Tivozanib)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, a compound widely known as Tivozanib (AV-951). Tivozanib is a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical mediators of angiogenesis, the process of new blood vessel formation. Dysregulated angiogenesis is a hallmark of cancer, facilitating tumor growth and metastasis. This document will detail Tivozanib's primary molecular targets, its high-affinity binding, the subsequent inhibition of downstream signaling cascades, and its functional effects on endothelial cells. We will present detailed protocols for key in vitro assays that form the basis of our mechanistic understanding and provide quantitative data to underscore the compound's potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Introduction: The Rationale for Targeting Angiogenesis in Oncology

The growth of solid tumors beyond a minimal size is intrinsically dependent on the formation of a dedicated blood supply, a process termed angiogenesis.[1] This neovasculature provides essential oxygen and nutrients to proliferating cancer cells and serves as a conduit for metastatic dissemination. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process.[2][3] VEGF ligands, secreted by tumor cells often in response to hypoxia, bind to and activate VEGF Receptors (VEGFRs)—receptor tyrosine kinases (RTKs)—on the surface of endothelial cells.[4] This activation triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.[5]

Given its central role in tumor progression, the VEGF pathway has become a validated and compelling target for anticancer therapies.[3] 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, or Tivozanib, was developed as a highly potent and selective inhibitor of the three main VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][6] Its mechanism of action is centered on the disruption of this critical signaling axis, thereby inhibiting tumor angiogenesis and suppressing tumor growth.[5] Tivozanib has been approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC), a malignancy known to be highly dependent on angiogenesis.[7][8]

Molecular Mechanism of Action of Tivozanib

Primary Molecular Targets: High-Affinity Inhibition of VEGFRs

Tivozanib functions as an ATP-competitive inhibitor of VEGFR tyrosine kinases.[2] It binds to the ATP-binding pocket within the catalytic domain of these receptors, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation is the critical first step in halting the downstream signaling cascade.[5]

The potency of Tivozanib is a distinguishing feature. It exhibits inhibitory activity at picomolar to low nanomolar concentrations against its primary targets.[2][6]

Table 1: In Vitro Inhibitory Potency of Tivozanib against VEGFRs and Other Kinases

Target KinaseIC50 (nM)Reference(s)
VEGFR-1 (Flt-1)0.21 - 30[9][10][11]
VEGFR-2 (KDR/Flk-1)0.16 - 6.5[9][10][11]
VEGFR-3 (Flt-4)0.24 - 15[9][10][11]
PDGFRβ49[9]
c-Kit78[9]
FGFR-1530[9]

IC50 values represent the concentration of Tivozanib required to inhibit 50% of the kinase activity in vitro. These values can vary based on experimental conditions, such as ATP concentration.

Kinase Selectivity Profile

A crucial aspect of a targeted therapy's utility and safety profile is its selectivity. Tivozanib was designed for high selectivity towards VEGFRs, minimizing off-target effects that can arise from the inhibition of other, structurally related kinases.[6] While it demonstrates potent inhibition of all three VEGFRs, its activity against other kinases such as PDGFRβ and c-Kit is significantly lower, and it has minimal activity against kinases like FGFR-1, Flt3, c-Met, EGFR, and IGF-1R.[9][12] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[6]

Inhibition of Downstream Signaling Pathways

VEGFR activation initiates several key downstream signaling pathways that orchestrate the angiogenic response. The two most prominent are the Ras/MAPK/ERK pathway and the PI3K/Akt pathway.[13]

  • Ras/MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation.

  • PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation.

By blocking VEGFR autophosphorylation, Tivozanib prevents the recruitment and activation of adaptor proteins and enzymes that initiate these cascades. Experimental evidence demonstrates that Tivozanib effectively inhibits the VEGF-stimulated phosphorylation of Mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2, in endothelial cells with IC50 values of 0.13 nM and 0.18 nM, respectively.[10]

VEGFR_Signaling_Pathway_Inhibition_by_Tivozanib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding pVEGFR Phosphorylated VEGFR (Active) VEGFR->pVEGFR Tivozanib Tivozanib Tivozanib->VEGFR Inhibition (ATP-Competitive) ATP ATP ATP->pVEGFR ADP ADP pVEGFR->ADP Ras Ras pVEGFR->Ras PI3K PI3K pVEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis

Figure 1: Tivozanib inhibits VEGFR signaling.

Functional Consequences: Anti-Angiogenic Effects

The ultimate consequence of Tivozanib's inhibition of VEGFR signaling is a potent anti-angiogenic effect. This is manifested through the inhibition of key endothelial cell functions:

  • Inhibition of Proliferation: Tivozanib has been shown to inhibit VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 0.67 nM.[10]

  • Inhibition of Migration: Endothelial cell migration is a prerequisite for the formation of new blood vessels. Tivozanib effectively inhibits the migration of HUVECs in a dose-dependent manner.[10]

  • Inhibition of Tube Formation: In in vitro models that mimic the formation of capillary-like structures, Tivozanib prevents endothelial cells from organizing into these networks.

By suppressing these fundamental processes, Tivozanib effectively "starves" the tumor of its blood supply, leading to the inhibition of tumor growth and a reduction in metastatic potential.[5]

Experimental Methodologies for Elucidating the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a VEGFR inhibitor like Tivozanib. The following protocols represent the core assays used to establish its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of Tivozanib on the catalytic function of purified VEGFR kinases and to establish its IC50 value.

Causality: This cell-free assay is the foundational experiment to confirm that the compound directly targets the intended kinase. By using purified recombinant enzymes, it isolates the drug-target interaction from the complexities of a cellular environment. The choice of ATP concentration is critical; using a concentration near the Km (Michaelis constant) for ATP allows for a more accurate determination of the inhibitor's potency (Ki) from the measured IC50 value.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Purified VEGFR Kinase - Tivozanib (serial dilutions) - Kinase Buffer - ATP (radiolabeled or for luminescent assay) - Substrate (e.g., poly(Glu,Tyr)) start->reagents incubation Incubate Kinase + Tivozanib (Pre-incubation) reagents->incubation reaction Initiate Reaction: Add ATP + Substrate incubation->reaction stop_reaction Stop Reaction (e.g., add EDTA) reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., filter binding, luminescence) stop_reaction->detection analysis Data Analysis: - Plot % Inhibition vs. [Tivozanib] - Calculate IC50 detection->analysis end End analysis->end

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute Tivozanib in DMSO to create a range of concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of purified, recombinant VEGFR-2 kinase domain in reaction buffer.

    • Prepare a solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP. For radiometric assays, [γ-33P]ATP is used. For luminescence-based assays (e.g., ADP-Glo™), unlabeled ATP is used. The ATP concentration should be at or near the Km for VEGFR-2.

  • Assay Procedure (in a 96-well plate):

    • Add a small volume (e.g., 5 µL) of each Tivozanib dilution or vehicle control (DMSO) to the appropriate wells.

    • Add the VEGFR-2 enzyme solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) during which the reaction proceeds linearly.

    • Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+).

  • Detection and Analysis:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate remaining on the filters using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure the luminescence signal with a plate reader.

    • Calculate the percentage of kinase inhibition for each Tivozanib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Tivozanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Endothelial Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of Tivozanib on VEGF-stimulated endothelial cell proliferation.

Causality: This cell-based assay moves from the molecular to the cellular level, directly testing the functional consequence of VEGFR inhibition. Using a primary cell line like HUVECs provides a physiologically relevant model. The inclusion of a pro-angiogenic stimulus like VEGF is essential to create an "activated" state that the inhibitor is designed to block. Serum-starvation prior to stimulation synchronizes the cells and reduces baseline proliferation, ensuring that the observed effect is primarily due to the inhibition of the VEGF-induced pathway.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial growth medium (EGM-2) in a humidified incubator at 37°C and 5% CO2. Use cells at a low passage number (e.g., 3-7).

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of EGM-2.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation and Treatment:

    • After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-starvation medium (basal medium with 0.5% FBS). Incubate for 4-6 hours.

    • Prepare serial dilutions of Tivozanib in assay medium (basal medium with 0.5% FBS) containing a pro-angiogenic stimulus (e.g., 20 ng/mL recombinant human VEGF).

    • Aspirate the starvation medium and add 100 µL of the Tivozanib/VEGF-containing medium to the wells. Include controls for vehicle (DMSO + VEGF) and no stimulus (basal medium only).

    • Incubate the plate for 48-72 hours.

  • Proliferation Assessment (e.g., using a WST-8/CCK-8 assay):

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. The viable, metabolically active cells will reduce the WST-8 reagent to a colored formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of proliferation relative to the vehicle control (VEGF-stimulated, no inhibitor).

    • Plot the percentage of proliferation against the logarithm of the Tivozanib concentration and determine the IC50 value.

Western Blot Analysis of VEGFR and MAPK Phosphorylation

Objective: To visually and quantitatively confirm that Tivozanib inhibits the phosphorylation of VEGFR-2 and its downstream effector, ERK (MAPK), in a cellular context.

Causality: This assay provides direct evidence of target engagement within the cell. It validates that the observed anti-proliferative effects are indeed due to the inhibition of the intended signaling pathway. By stimulating cells with VEGF, we induce a robust phosphorylation signal that can be effectively inhibited by the compound. Probing for both the phosphorylated and total protein levels is a critical internal control, ensuring that any decrease in the phospho-signal is due to inhibition of kinase activity and not a reduction in the total amount of the protein.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to near-confluency.

    • Serum-starve the cells overnight in basal medium with 0.5% FBS.

    • Pre-treat the cells with various concentrations of Tivozanib or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal receptor and downstream phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175) or phosphorylated ERK1/2 (anti-p-ERK1/2 Thr202/Tyr204).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total VEGFR-2 or total ERK protein.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample to determine the extent of inhibition.

Conclusion and Future Directions

The mechanism of action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Tivozanib) is characterized by its potent and highly selective inhibition of VEGFR-1, -2, and -3. By competitively binding to the ATP-binding site of these receptors, Tivozanib effectively abrogates VEGF-driven signaling pathways, most notably the Ras/MAPK/ERK and PI3K/Akt pathways. This molecular action translates into a robust anti-angiogenic phenotype, characterized by the inhibition of endothelial cell proliferation, migration, and tube formation. The culmination of these effects is the suppression of tumor neovascularization, leading to the inhibition of tumor growth and metastasis, which has been validated by its clinical efficacy in advanced renal cell carcinoma.[7]

The experimental workflows detailed in this guide—from direct enzymatic inhibition to cellular functional assays and pathway analysis—provide a self-validating system to confirm this mechanism. Future research may focus on understanding and overcoming mechanisms of resistance to Tivozanib and exploring its efficacy in combination with other therapeutic modalities, such as immune checkpoint inhibitors, to further improve patient outcomes in RCC and potentially other angiogenesis-dependent malignancies.

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  • PubMed. Tivozanib plus nivolumab versus tivozanib monotherapy in patients with renal cell carcinoma following an immune checkpoint inhibitor: results of the phase 3 TiNivo-2 Study. [URL: https://pubmed.ncbi.nlm.nih.gov/38837385/]
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  • PubMed. Progress and Contrasts of the Development of Tivozanib for Therapy of Kidney Cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/22149410/]
  • Canadian Science Publishing. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [URL: https://cdnsciencepub.com/doi/10.1139/o06-121]
  • MDPI. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells. [URL: https://www.mdpi.com/2072-6694/13/11/2764]
  • Drugs.com. Tivozanib: uses, dosing, warnings, adverse events, interactions. [URL: https://www.drugs.com/pro/tivozanib.html]
  • PubMed Central (PMC). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4197312/]
  • PubMed Central (PMC). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032483/]
  • ChemicalBook. Tivozanib | 682745-41-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12745137.htm]
  • ASCO Publications. Phase 2 study of combination tivozanib and nivolumab in advanced non-clear cell renal cell carcinoma (RCC): FORTUNE trial. [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2024.42.16_suppl.TPS4610]
  • BenchChem. Application Note and Protocol: Determination of IC50 for Angiogenesis Inhibitor 2 in a HUVEC Proliferation Assay. [URL: https://www.benchchem.
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  • PubMed Central (PMC). Towards new treatment options for renal cell carcinoma: development and clinical results of tivozanib, a selective VEGFR tyrosine kinase inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3555431/]
  • OncLive. Single-Agent Tivozanib Shows Activity in Metastatic RCC After Contemporary Frontline Therapy. [URL: https://www.onclive.com/view/single-agent-tivozanib-shows-activity-in-metastatic-rcc-after-contemporary-frontline-therapy]
  • ResearchGate. HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and.... [URL: https://www.researchgate.
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  • PubMed Central (PMC). Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3837130/]
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In Vitro Evaluation of Quinoline-Pyridine Ether Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tyrosine Kinase Inhibition (c-Met/VEGFR) and Multi-Target Pharmacology

Executive Summary: The Strategic Value of the Scaffold

The quinoline-pyridine ether motif represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting c-Met (HGFR) and VEGFR2 . The ether linkage serves as a critical flexible hinge, allowing the pyridine moiety to occupy the hydrophobic back pocket of the ATP-binding site while the quinoline ring anchors to the hinge region via hydrogen bonding.

Evaluating these compounds requires a rigorous, self-validating cascade that moves beyond simple phenotypic screening. This guide outlines a deterministic workflow to validate biological activity, quantify on-target potency, and de-risk off-target toxicity early in the lead optimization phase.

The Evaluation Cascade

To ensure resource efficiency, evaluation must follow a logical hierarchy. We utilize a "Funnel Approach" where compounds must pass specific gates to proceed.

Diagram 1: The Evaluation Logic Flow

EvaluationCascade cluster_Biochem Phase I: Biochemical Screening cluster_Cell Phase II: Cellular Pharmacology cluster_ADME Phase III: Early Safety (ADME-Tox) Start Compound Library (Quinoline-Pyridine Ethers) KinaseAssay Enzymatic Kinase Assay (ADP-Glo / FRET) Target: c-Met, VEGFR2 Start->KinaseAssay Binding Binding Affinity (Kd) (SPR / MST) KinaseAssay->Binding Hit Confirmation (<100 nM) Viability Cell Viability (IC50) (EBC-1, MKN45, HUVEC) Binding->Viability Selectivity Check Mechanistic Target Modulation (Western Blot: p-Met, p-ERK) Viability->Mechanistic Potency Validation hERG hERG Inhibition (Cardiotoxicity) Mechanistic->hERG On-Target Confirmed MetaStab Microsomal Stability (t1/2, Cl_int) hERG->MetaStab Candidate Lead Candidate Selection MetaStab->Candidate Clean Safety Profile

Caption: A hierarchical screening cascade designed to filter quinoline-pyridine ethers from raw synthesis to qualified lead candidates.

Phase I: Biochemical Validation (The Primary Screen)

Rationale

Before testing in cells, we must confirm the compound inhibits the isolated enzyme. For quinoline-pyridine ethers, the primary targets are often c-Met (Hepatocyte Growth Factor Receptor). The goal is to determine the IC50 (half-maximal inhibitory concentration).

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radioactive assays due to high sensitivity and Z' factors > 0.7.

Reagents:

  • Recombinant c-Met kinase (0.2 ng/µL)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL)

  • ATP (10 µM - at Km apparent)

  • Test Compounds (dissolved in DMSO)[1][2]

Step-by-Step Methodology:

  • Preparation: Dilute compounds in 1x Kinase Reaction Buffer to 4x the desired final concentration. Prepare a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Enzyme Reaction:

    • Add 2 µL of compound solution to a 384-well white plate.

    • Add 2 µL of Enzyme/Substrate mix. Incubate for 10 min at RT (allows compound to bind).

    • Initiate reaction by adding 4 µL of ATP.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 8 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a microplate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the plate to be valid.

  • Reference Control: Include a known inhibitor (e.g., Foretinib or Cabozantinib) as a positive control; IC50 should be within 3-fold of historical data.

Phase II: Cellular Pharmacology (Mechanism of Action)

Rationale

Enzymatic inhibition does not guarantee cellular activity. The compound must penetrate the cell membrane and inhibit the target in a complex cytosolic environment. We focus on EBC-1 (human lung squamous cell carcinoma) cells because they are driven by MET amplification ("MET-addicted").

Diagram 2: c-Met Signaling Pathway & Inhibition

SignalingPathway cluster_Membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Phospho Autophosphorylation (Y1234/Y1235) cMet->Phospho ATP Binding Inhibitor Quinoline-Pyridine Ether Inhibitor Inhibitor->cMet Blocks ATP Pocket Grb2 Grb2/SOS Phospho->Grb2 PI3K PI3K Phospho->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT ERK ERK1/2 RAS->ERK mTOR mTOR AKT->mTOR Response Cell Proliferation & Survival ERK->Response mTOR->Response

Caption: The c-Met signaling cascade. Quinoline-pyridine ethers competitively bind the ATP pocket, blocking autophosphorylation and downstream RAS/ERK and PI3K/AKT signaling.

Protocol: Western Blotting for Phospho-Met

This is the definitive proof of "on-target" activity.

Step-by-Step Methodology:

  • Treatment: Seed EBC-1 cells (5x10^5 cells/well) in 6-well plates. Treat with compound (0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Separation: Load 30 µg protein/lane on 8% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting:

    • Block with 5% BSA (Phospho-proteins require BSA, not milk) for 1h.

    • Primary Antibody: Anti-phospho-Met (Tyr1234/1235) (1:1000) overnight at 4°C.

    • Secondary Antibody: HRP-conjugated anti-rabbit (1:5000) for 1h at RT.

  • Detection: ECL Chemiluminescence.

  • Normalization: Strip membrane and re-probe for Total c-Met and β-Actin (loading control).

Data Interpretation: A potent inhibitor will show a dose-dependent disappearance of the p-Met band while the Total Met band remains constant.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, condense data into a comparative matrix.

Compound IDc-Met IC50 (nM)VEGFR2 IC50 (nM)EBC-1 GI50 (nM)A549 GI50 (nM)Selectivity Index (A549/EBC-1)
QP-01 4.2 ± 0.512.1 ± 1.28.5 ± 0.9>10,000>1100
QP-02 35.0 ± 2.1150.0 ± 1045.0 ± 3.55,000111
Cabozantinib 1.3 ± 0.20.035 ± 0.012.0 ± 0.18,5004250

Note: A high Selectivity Index indicates the compound specifically kills c-Met dependent cells (EBC-1) without general cytotoxicity (A549).

Phase III: Early Safety Profiling (ADME-Tox)

hERG Inhibition (Cardiotoxicity)

Quinoline derivatives carry a structural risk of blocking the hERG potassium channel, leading to QT prolongation.

  • Method: Automated Patch Clamp (QPatch or Patchliner).

  • Threshold: IC50 > 10 µM is preferred. If IC50 < 1 µM, the scaffold requires modification (e.g., reducing lipophilicity or altering the basicity of the pyridine nitrogen).

Metabolic Stability

The ether linkage is generally stable, but the quinoline ring is susceptible to oxidation by CYP3A4.

  • Method: Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH.

  • Readout: Measure % remaining parent compound via LC-MS/MS at t=0, 15, 30, 60 min.

  • Target: Intrinsic Clearance (CLint) < 20 µL/min/mg protein.

References

  • Gou, W., et al. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, J., et al. (2012). "Design, synthesis and biological evaluation of novel quinoline-based c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Lien, S., et al. (2019).[4] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Cai, X., et al. (2008). "Design, synthesis, and biological evaluation of potent c-Met inhibitors." Journal of Medicinal Chemistry.

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Technical Whitepaper: Spectroscopic Characterization of the Kinase Inhibitor Scaffold 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

[1][2]

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS: 175436-13-2).[1][2] This molecule serves as the critical pharmacophore and "head group" for several multi-targeted tyrosine kinase inhibitors (TKIs), most notably Tivozanib (KRN-951) , a potent VEGFR inhibitor.[3]

Accurate characterization of this intermediate is a gatekeeping step in GMP manufacturing.[1][2][3] The ether linkage between the electron-rich quinoline and the aminopyridine is synthetically challenging to control, often leading to regioisomeric impurities.[2][3] This guide establishes the "Gold Standard" spectroscopic fingerprint (NMR, MS) required to validate structural integrity before downstream coupling (e.g., urea formation).[3]

Structural Analysis & Numbering

To ensure precise assignment, we utilize the following numbering scheme for the heterocycles. The molecule consists of a 6,7-dimethoxyquinoline core linked at the C4 position to a 2-aminopyridine moiety via an ether bridge.[1][2]

Molecular Specifications
  • IUPAC Name: 5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-amine[1][2]

  • Formula: C₁₆H₁₅N₃O₃[3]

  • Molecular Weight: 297.31 g/mol [1][2][3]

  • Monoisotopic Mass: 297.11 Da[1][2][3]

DOT Visualization: Structural Connectivity

The following diagram illustrates the retrosynthetic logic and the numbering used for NMR assignment.

ChemicalStructurecluster_0PrecursorsQ_Core4-Chloro-6,7-dimethoxyquinolineProductTARGET SCAFFOLD:5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amineQ_Core->ProductNucleophilic AromaticSubstitution (SNAr)Py_Core2-Amino-5-hydroxypyridinePy_Core->ProductBase-mediated CouplingNMR_QQuinoline Signals:Distinctive d (H2), d (H3)2x OMe SingletsProduct->NMR_QNMR_PyPyridine Signals:Shielded H3 (ortho to NH2)Deshielded H6 (alpha to N)Product->NMR_Py

Caption: Retrosynthetic assembly and key spectroscopic regions for structural validation.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and purity.[2][3] The quinoline core is highly stable, leading to a characteristic fragmentation pattern.[2][3]

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[2][3]

  • Solvent: MeOH/H₂O (50:[3]50) + 0.1% Formic Acid.[1][2][3]

  • Capillary Voltage: 3.5 kV.[1][2][3]

Data Summary
Ion Speciesm/z (Observed)m/z (Calc)Interpretation
[M+H]⁺ 298.1 298.12Protonated Molecular Ion (Base Peak)
[M+Na]⁺ 320.1320.10Sodium Adduct (Common in glass storage)
[2M+H]⁺ 595.2595.23Dimer (Concentration dependent)
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the ether linkage is the primary cleavage site.[1][3]

  • m/z 298.1 → 189.1: Loss of the aminopyridine radical/neutral loss.[1][2][3] The fragment at m/z 189 corresponds to the 6,7-dimethoxy-4-hydroxyquinoline cation (rearrangement product), a signature of this scaffold.[1]

  • m/z 298.1 → 110.1: The aminopyridine fragment (less common in positive mode due to lower basicity compared to quinoline).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the target ether from potential N-alkylated impurities.[1][2]

Protocol: Sample Preparation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1][2]

    • Why: The molecule has poor solubility in CDCl₃.[1][2][3] DMSO ensures sharp peaks for the exchangeable NH₂ protons.[1][2][3]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2][3]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the "roof effect" in the pyridine ring and sharp singlets for the methoxy groups.[3][4]

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Context
8.46 Doublet (d)1HJ = 5.2H-2 (Quin) Deshielded by Quinoline N.
7.88 Doublet (d)1HJ = 2.8H-6 (Py) Alpha to Pyridine N; Ortho to Ether.[1][2]
7.51 Singlet (s)1H-H-8 (Quin) Aromatic, shielded by 7-OMe.[1][2]
7.39 Singlet (s)1H-H-5 (Quin) Aromatic, shielded by 6-OMe.[1][2]
7.36 dd1HJ = 8.8, 2.8H-4 (Py) Meta to NH₂, Ortho to Ether.[3]
6.54 Doublet (d)1HJ = 8.8H-3 (Py) Ortho to NH₂ (Strong shielding).[1][2]
6.45 Doublet (d)1HJ = 5.2H-3 (Quin) Beta to N, Alpha to Ether.[1][3]
6.05 Broad (bs)2H--NH₂ Exchangeable amine protons.[1][2]
3.94 Singlet (s)3H--OCH₃ (C6) Methoxy group.[1][2]
3.93 Singlet (s)3H--OCH₃ (C7) Methoxy group.[1][2][4]
¹³C NMR Data (100 MHz, DMSO-d₆)

Key quaternary carbons confirm the ether linkage and the oxidation state of the rings.[3]

Shift (δ ppm)TypeAssignmentNote
160.3 CqC-4 (Quin) Ipso to Oxygen (Ether linkage).[1][2]
158.5 CqC-2 (Py) Ipso to Amine.[1][2]
152.8 CHC-2 (Quin) Alpha to Nitrogen.[1][2]
152.5 CqC-6 (Quin) Ipso to Methoxy.[1][2]
149.1 CqC-7 (Quin) Ipso to Methoxy.[1][2][5]
148.8 CqC-8a (Quin) Bridgehead.[1][2]
142.2 CqC-5 (Py) Ipso to Oxygen.[1][2]
141.5 CHC-6 (Py) Alpha to Nitrogen.[1][2]
129.8 CHC-4 (Py)
115.4 CqC-4a (Quin) Bridgehead.[1][2]
108.5 CHC-3 (Py) Shielded by NH₂.[1][2]
107.8 CHC-5 (Quin)
103.2 CHC-8 (Quin)
99.5 CHC-3 (Quin) Characteristic high-field aromatic.[1][2]
55.8 CH₃-OCH₃
55.7 CH₃-OCH₃

Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow outlines the critical path from synthesis to data validation.

Workflowcluster_QCQC Validation ProtocolSampleCrude Intermediate(Post-Workup)SolubilityDissolution in DMSO-d6(Check for turbidity)Sample->SolubilityH_NMR1H NMR Acquisition(16 Scans, d1=10s)Solubility->H_NMRCriteriaPass Criteria:1. Ratio H3(Py):H3(Q) = 1:12. No 4-Cl-Quinoline (d 8.6)3. Residual Solvent < 0.5%H_NMR->CriteriaCriteria->SampleFail (Recrystallize)ReleaseRelease for Coupling(Urea Formation)Criteria->ReleasePass

Caption: Quality Control decision tree for intermediate validation.

Common Impurities to Monitor[3]
  • 4-Chloro-6,7-dimethoxyquinoline (Starting Material):

    • Detection: Look for a doublet at δ 8.65 (H2) and δ 7.60 (H3).[1][2][3] The shift of H2 is significantly downfield in the chloro-precursor compared to the ether product.[1][2]

  • Bis-alkylation:

    • Detection: If the pyridine amine also reacts (rare under standard conditions but possible), the broad NH₂ singlet at δ 6.05 will disappear or integrate to 1H.[3]

References

  • Kirin Brewery Co., Ltd. (2002).[2][3] Nitrogenous Heterocyclic Compounds and Medicinal Use Thereof.[1][2][3][6][7] WO Patent 2002/088110.[1][2][3] (Describes the synthesis of KRN-951 and the specific ether coupling of the quinoline core). [1][3]

  • Taguchi, E., et al. (2008).[2][3] Preclinical characterization of KRN951, a highly potent, novel tyrosine kinase inhibitor for VEGFRs.[3] Cancer Research, 68(13), 5478-5478.[2][3] (Contextualizes the biological relevance of the scaffold).

  • PubChem Compound Summary. (2024). 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Analogous Structure for spectral comparison). CID 10442773.[1][2][3] [1][3]

  • ChemicalBook. (2024).[1][2][3][8] Synthesis and MS data for Quinoline Ethers. (Verification of MS fragmentation patterns for 4-alkoxyquinolines).

Strategic Evaluation of Novel Quinoline Scaffolds: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Renaissance

Quinoline derivatives (benzo[b]pyridines) remain a privileged scaffold in oncology due to their ability to interact with diverse biological targets, including DNA intercalation, Topoisomerase II inhibition, and tubulin polymerization [1]. However, the transition from a synthesized library to a lead candidate is often bottlenecked by poor screening reproducibility.

This guide moves beyond generic protocols to address the specific physicochemical challenges of quinolines—namely their lipophilicity, intrinsic fluorescence, and tendency to induce metabolic stress—which can skew standard colorimetric assays.

Phase I: Pre-Experimental Design & Compound Management

The Silent Variable: Solubility & Stability Most novel quinolines are highly lipophilic. Improper solubilization is the primary cause of "false negatives" in cytotoxicity screens.

The DMSO "Golden Rule"

Dimethyl sulfoxide (DMSO) is the standard vehicle, but it is cytotoxic at high concentrations.

  • Constraint: Final DMSO concentration in the well must never exceed 0.5% (v/v) , with 0.1% being the ideal target to avoid vehicle-induced membrane permeabilization.

  • Protocol: Prepare a 10 mM or 20 mM master stock in 100% DMSO. Perform intermediate dilutions in culture media to ensure the final step hits the target concentration without crashing the compound out of solution.

The "Color" Interference Check (Critical for Quinolines)

Many quinoline derivatives are chromophores or fluorophores.

  • Risk: They may absorb light at 570 nm (MTT) or 540 nm (SRB), leading to artificially high viability readings.

  • Correction: Always run a Compound Interference Control : Media + Compound (at highest concentration) + Reagent (No Cells). Subtract this OD from your experimental wells.

Phase II: Assay Selection Strategy

Metabolic vs. Biomass Assays

FeatureMTT / MTS (Tetrazolium)SRB (Sulforhodamine B)[1][2]Recommendation for Quinolines
Target Mitochondrial DehydrogenaseCellular Protein ContentSRB
Mechanism Metabolic reduction to formazanStoichiometric binding to amino acids
Interference High. Quinolines can alter mitochondrial potential without killing the cell immediately.Low. Stable endpoint.
Linearity Moderate. Satures at high cell densities.Excellent range.
Stability Read immediately (<1 hr).Indefinite (Dry plates).

Verdict: For quinoline screening, the SRB Assay is superior. It avoids the metabolic noise caused by mitochondrial stress (a common quinoline mechanism) and provides a direct measure of cellular protein mass [2].

Visualizing the Screening Workflow

The following diagram outlines the critical path from compound stock to IC50 generation, highlighting quality control checkpoints.

CytotoxicityWorkflow Stock 1. Compound Stock (20mM in DMSO) Dilution 2. Serial Dilution (Logarithmic Steps) Stock->Dilution Keep DMSO < 0.1% Treatment 4. Treatment (48-72h) + Vehicle Control Dilution->Treatment Seeding 3. Cell Seeding (24h Attachment) Seeding->Treatment 3-5k cells/well Fixation 5. TCA Fixation (SRB Specific) Treatment->Fixation Stop Reaction Staining 6. SRB Staining & Wash Fixation->Staining Readout 7. OD Measurement (510-540 nm) Staining->Readout Analysis 8. IC50 & SI Calculation Readout->Analysis Analysis->Stock SAR Refinement

Caption: Step-by-step workflow for SRB-based cytotoxicity screening of quinoline derivatives.

Detailed Protocol: The NCI-Style SRB Assay

Adapted from the National Cancer Institute (NCI-60) methodology [3].

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[3]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Procedure
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Tz Plate (Time Zero): Fix one plate immediately before drug addition. This establishes the baseline for calculating "Net Growth Inhibition" vs. "Cell Kill."

  • Treatment: Add quinoline derivatives (0.01 µM to 100 µM) and incubate for 48 hours.

  • Fixation:

    • Gently add 50 µL of cold 10% TCA directly to the media supernatant.

    • Incubate at 4°C for 1 hour. (Do not wash before fixing; this retains loose/dead cells for accurate population analysis).

  • Washing: Wash 5 times with tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15–30 mins at room temperature.

  • Destaining: Wash 5 times with 1% Acetic Acid to remove unbound dye.[3] Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 mins.

  • Read: Measure absorbance at 510 nm .

Data Analysis & SAR Logic

Calculating the IC50

Do not use linear regression on raw data. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.



The Selectivity Index (SI)

To determine if your quinoline is a viable drug candidate or just a toxin, you must screen against a normal cell line (e.g., HUVEC, MRC-5, or PBMCs).



  • SI < 2: General toxin (Fail).

  • SI > 3: Potential lead [4].

  • SI > 10: High priority candidate.

Mechanistic Visualization (SAR)

Understanding where to modify the quinoline ring is crucial for the next iteration.

QuinolineSAR Core Quinoline Scaffold C2 C2/C4 Position: Solubility & Kinase Binding Core->C2 N1 N1 Nitrogen: DNA Intercalation Anchor Core->N1 C8 C8 Position: Metal Chelation (Cu/Fe) Core->C8 Selectivity Selectivity Index > 3 C2->Selectivity Steric Hindrance Potency Increased Potency (IC50 < 1µM) N1->Potency H-Bonding C8->Potency ROS Generation

Caption: Structure-Activity Relationship (SAR) hotspots on the Quinoline scaffold affecting cytotoxicity.

References

  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry.[4] (2020).[4] [Link]

  • Comparison of the Sulforhodamine B Protein and Tetrazolium (MTT) Assays for in vitro Chemosensitivity Testing. European Journal of Cancer.[1] (1991).[1] [Link]

  • NCI-60 Screening Methodology. National Cancer Institute (DTP). [Link]

  • Selectivity Index: Significance and Symbolism in Cytotoxicity. Wisdom Library / International Journal of Pharmacology. [Link]

Sources

Methodological & Application

Synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance in Medicinal Chemistry

The convergence of quinoline and pyridine rings through an ether linkage creates a molecular scaffold of significant interest in contemporary drug discovery. The quinoline moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous therapeutic agents, demonstrating a wide range of biological activities including anticancer and antimalarial properties.[1] Similarly, the pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[2]

The target molecule, 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, combines these two privileged heterocycles. The dimethoxy-substituted quinoline portion is structurally related to intermediates used in the synthesis of tyrosine kinase inhibitors, such as cabozantinib, which targets signaling pathways implicated in cancer progression.[3][4] The aminopyridine component offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug development programs.[5]

This application note provides a comprehensive, technically detailed guide for the synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine. It is intended for researchers and scientists in organic synthesis and drug development, offering not just a protocol but also the underlying chemical principles and strategic considerations for a successful synthesis.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between two key building blocks: an electrophilic quinoline precursor and a nucleophilic aminohydroxypyridine.

  • Electrophile: 4-Chloro-6,7-dimethoxyquinoline serves as the electrophilic partner. The electron-withdrawing nitrogen atom in the quinoline ring system, coupled with the inductive effect of the chlorine atom, renders the C4 position highly susceptible to nucleophilic attack.[6][7]

  • Nucleophile: 2-Amino-5-hydroxypyridine provides the nucleophilic component.[3][4] In the presence of a suitable base, the hydroxyl group is deprotonated to form a more potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electron-deficient C4 position of the quinoline ring.

The overall transformation is a variation of the Williamson ether synthesis, adapted for an aromatic system.[1][8] The formation of the stable ether linkage is the driving force for the displacement of the chloride leaving group.

Reaction Mechanism and Rationale

The core of this synthesis is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: The SNAr mechanism for the synthesis.

Step 1: Formation of the Nucleophile: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 2-amino-5-hydroxypyridine. The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the electrophilic quinoline.

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex: The resulting pyridinoxide anion attacks the electrophilic C4 carbon of 4-chloro-6,7-dimethoxyquinoline. This addition step temporarily disrupts the aromaticity of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized over the electron-withdrawing quinoline system, which stabilizes this intermediate.

Step 3: Elimination and Re-aromatization: The reaction concludes with the elimination of the chloride ion, a good leaving group. This step restores the aromaticity of the quinoline ring and yields the final ether product.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-6,7-dimethoxyquinoline≥98%Commercially AvailableStore in a desiccator.
2-Amino-5-hydroxypyridine≥97%Commercially AvailableCan be synthesized if needed.[10][11]
Sodium Hydride (NaH)60% dispersion in mineral oilReagent GradeHighly reactive; handle under inert atmosphere.
Anhydrous Dimethylformamide (DMF)≥99.8%DriSolv or equivalentUse a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction and chromatography.
HexanesACS Grade-For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor aqueous workup.
Brine (Saturated NaCl)-Lab PreparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying organic layers.
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Synthetic Procedure

G

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-hydroxypyridine (1.10 g, 10.0 mmol, 1.0 equiv). Under a positive pressure of nitrogen, add 30 mL of anhydrous DMF via syringe.

  • Formation of the Nucleophile: Cool the resulting suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt of the pyridine forms.

  • Addition of the Electrophile: To the reaction mixture, add 4-chloro-6,7-dimethoxyquinoline (2.23 g, 10.0 mmol, 1.0 equiv) as a solid in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C using a heating mantle.

  • Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective.[12] Combine the fractions containing the pure product and concentrate to yield 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine as a solid.

Characterization and Data Analysis

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Expected Analytical Data
AnalysisExpected Results
Appearance Off-white to light brown solid.
¹H NMR Signals corresponding to the protons on both the quinoline and pyridine rings, as well as the methoxy and amine protons. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents.[13][14]
¹³C NMR Resonances for all carbon atoms in the molecule, including the two methoxy carbons and the carbons of the aromatic rings.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺.
Purity (HPLC) >95% purity is expected after chromatographic purification.

Interpreting the ¹H NMR Spectrum: Key diagnostic signals to confirm the structure include:

  • Two singlets in the aromatic region for the quinoline H-5 and H-8 protons.

  • A singlet for the quinoline H-3 proton.

  • The characteristic splitting pattern for the three protons on the pyridine ring.

  • Two singlets around 3.9-4.1 ppm for the two non-equivalent methoxy groups.

  • A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents were anhydrous. Moisture will quench the sodium hydride and inhibit the formation of the nucleophile. Incomplete deprotonation is a common issue. Consider using a stronger base or a different solvent system, such as anhydrous DMSO.

  • Side Reactions: The amino group on the pyridine ring is also nucleophilic and could potentially react with the 4-chloroquinoline. However, the phenoxide formed from the hydroxyl group is a significantly stronger nucleophile under these conditions, making the desired O-arylation the major pathway. If N-arylation is observed, protecting the amine may be necessary, although this adds complexity to the synthesis.

  • Purification Challenges: If the product is difficult to separate from starting materials, optimize the chromatography conditions. Using a different solvent system or a different stationary phase (e.g., alumina) may improve separation. Recrystallization from a suitable solvent (e.g., ethanol/water) could also be an effective purification method.[15]

Conclusion

The synthesis of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine via nucleophilic aromatic substitution is a robust and efficient method for constructing this valuable heterocyclic scaffold. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of base, researchers can reliably obtain the target compound in good yield and purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and chemical research to successfully synthesize this and related molecules for further investigation.

References

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • ResearchGate. H NMR data of pyridine and quinoline sulfides | Download Table. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline.
  • YouTube. Reactions of Quinoline. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link]

  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed.... [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Google Patents.
  • American Chemical Society. Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. [Link]

  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Journal of the American Chemical Society. Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Williamson Ether Synthesis Lab Manual. 12. The Williamson Ether Synthesis. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • YouTube. Williamson ether synthesis. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Pipzine Chemicals. 2-Amino-5-hydroxypyridine Hydrochloride. [Link]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

Sources

Application Note: Cell-Based Characterization of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

High-Potency VEGFR Tyrosine Kinase Inhibition

Part 1: Strategic Context & Mechanism of Action

Compound Identity & Pharmacophore Analysis

The compound 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine represents a privileged pharmacophore in the design of Type II Tyrosine Kinase Inhibitors (TKIs).[1][2] It features a 6,7-dimethoxyquinoline core—a structural motif validated in FDA-approved anti-angiogenic drugs such as Cabozantinib and Tivozanib —linked via an ether bridge to an aminopyridine moiety.[1][2]

  • Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][2]

  • Secondary Targets: c-Kit, PDGFR

    
    , and RET (typical of this scaffold class).[2]
    
  • Mechanism: ATP-competitive inhibition.[1][2] The quinoline nitrogen interacts with the hinge region of the kinase domain, while the dimethoxy groups occupy the hydrophobic pocket, preventing ATP binding and subsequent receptor autophosphorylation.[2]

Biological Significance

In cell-based systems, this compound acts as a potent anti-angiogenic agent .[1][2] By blocking VEGFR2 phosphorylation, it arrests the downstream signaling cascades (MAPK/ERK and PI3K/AKT) required for endothelial cell proliferation, migration, and survival.[1][2] This makes it an essential tool for studying tumor angiogenesis and vascular remodeling.[1][2]

Part 2: Experimental Protocols

Protocol A: Cellular Target Engagement (VEGFR2 Autophosphorylation)

Objective: Quantify the inhibition of VEGF-induced VEGFR2 phosphorylation (Tyr1175) in endothelial cells.[1][2] This is the definitive "mechanism of action" assay.

Materials
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or PAE-KDR (Porcine Aortic Endothelial cells overexpressing VEGFR2).[1][2]

  • Ligand: Recombinant Human VEGF-A (165 isoform).[1][2]

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Critical to preserve p-Tyr signal).[2]

  • Detection: Western Blot or ELISA (p-VEGFR2 Tyr1175).[1][2]

Step-by-Step Workflow
  • Seeding: Plate HUVECs at

    
     cells/well in 6-well plates coated with 0.1% Gelatin. Culture in EGM-2 medium until 80-90% confluent.[1][2]
    
  • Starvation (Critical Step): Wash cells 2x with PBS.[2] Switch to EBM-2 basal medium (serum-free) for 16–24 hours.

    • Expert Insight: Starvation reduces basal phosphorylation noise, maximizing the dynamic range upon VEGF stimulation.[1][2]

  • Compound Treatment:

    • Prepare a 10 mM stock of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine in DMSO.

    • Dilute in serum-free medium to final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Incubate cells with compound for 1 hour at 37°C.

  • Stimulation: Add VEGF-A (final concentration 50 ng/mL ) directly to the wells containing the compound.[2] Incubate for exactly 5–10 minutes .

    • Note: VEGFR2 phosphorylation peaks rapidly.[1][2] Exceeding 10 minutes leads to receptor internalization and signal degradation.[1][2]

  • Termination: Aspirate medium immediately. Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (

    
    ).[1][2] Lyse cells on ice.
    
  • Readout: Perform Western Blot. Probe for p-VEGFR2 (Tyr1175) and Total VEGFR2.[2]

    • Success Metric: A dose-dependent disappearance of the p-VEGFR2 band while Total VEGFR2 remains constant.[2]

Protocol B: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Assess the compound's ability to disrupt the formation of capillary-like structures in vitro, a phenotypic proxy for angiogenesis.[1][2]

Materials
  • Matrix: Growth Factor Reduced (GFR) Matrigel (thawed on ice overnight).

  • Imaging: Inverted phase-contrast microscope.

  • Analysis Software: ImageJ (Angiogenesis Analyzer plugin).[1][2]

Step-by-Step Workflow
  • Matrix Preparation:

    • Pipette 50 µL of thawed Matrigel into each well of a cold 96-well plate. Avoid bubbles.

    • Polymerize at 37°C for 30–60 minutes.

  • Cell Preparation:

    • Harvest HUVECs (passage 2–5).[1][2] Resuspend in EGM-2 medium.

    • Density:

      
       cells per well (100 µL volume).[1][2]
      
  • Treatment:

    • Add the test compound directly to the cell suspension before plating.[1][2]

    • Controls: DMSO (Vehicle) and Sunitinib/Suramin (Positive Control).[1][2]

  • Incubation: Plate cells onto the Matrigel. Incubate at 37°C for 6–18 hours .

    • Expert Insight: Monitor hourly after 4 hours. Tube networks are transient and can collapse into clumps (apoptosis) if left too long.[1][2]

  • Quantification:

    • Capture 3–5 non-overlapping fields per well at 4x or 10x magnification.[1][2]

    • Key Metrics: Total Tube Length, Number of Junctions, and Number of Meshes.[1][2]

Protocol C: Anti-Proliferative Selectivity Assay

Objective: Determine the IC50 specifically for endothelial cells driven by VEGF, compared to fibroblasts (off-target toxicity control).

ParameterEndothelial Assay (Target)Fibroblast Assay (Specificity Control)
Cell Line HUVECNHDF (Normal Human Dermal Fibroblasts)
Media EBM-2 + 2% FBS + 50 ng/mL VEGF DMEM + 10% FBS
Seeding Density 3,000 cells/well (96-well)2,500 cells/well (96-well)
Drug Exposure 72 Hours72 Hours
Readout AlamarBlue or CellTiter-GloAlamarBlue or CellTiter-Glo

Interpretation: A potent specific inhibitor should show an IC50 < 50 nM in VEGF-driven HUVECs, while showing an IC50 > 1 µM in fibroblasts (which are not VEGF-dependent).[1][2]

Part 3: Visualization of Signaling & Workflow

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the VEGF signaling cascade and the precise intervention point of the compound, mapping it to the described assays.[1][2]

VEGFR_Signaling cluster_assays Readout Points VEGF VEGF-A Ligand VEGFR VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Phospho Autophosphorylation (Tyr1175) VEGFR->Phospho Activates Compound 5-(6,7-Dimethoxyquinolin...) (Inhibitor) Compound->VEGFR Blocks ATP Pocket (Primary MOA) Signaling Downstream Signaling (RAF/MEK/ERK & PI3K/AKT) Phospho->Signaling Recruits Adaptors Phenotype1 Endothelial Proliferation (Assay C) Signaling->Phenotype1 Phenotype2 Tube Formation (Assay B) Signaling->Phenotype2

Caption: Schematic of VEGFR2 blockade. The compound competes with ATP, preventing Tyr1175 phosphorylation and halting angiogenic phenotypes.[1][2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal (WB) Incomplete starvation or phosphatase activity.[1][2]Increase starvation time to 24h; Ensure

is fresh and added to lysis buffer immediately before use.
No Tube Formation (Control) Matrigel expired or handled warmly.Thaw Matrigel on ice at 4°C overnight. Keep plates/tips chilled. Use "Growth Factor Reduced" Matrigel for clearer drug effects.[2]
Lack of Potency (IC50 > 1µM) High serum concentration masking drug.[2]Reduce FBS to 0.5–2% during drug treatment.[1][2] Serum proteins (albumin) can bind lipophilic quinolines, reducing free drug concentration.[1][2]
Precipitation Low solubility in aqueous media.[1][2]Dissolve stock in 100% DMSO.[2] Ensure final DMSO concentration in assay is <0.5%.[2] Sonicate stock if necessary.[1][2]

References

  • Pharmacophore Validation

    • Title: "Discovery of KRN951 (Tivozanib), a potent and selective VEGFR tyrosine kinase inhibitor."[2]

    • Context: Establishes the 6,7-dimethoxyquinoline scaffold as a potent VEGFR2 inhibitor core.[2]

    • Source: [ACS Publications (J. Med.[2] Chem.)]([Link]1][2]

  • Assay Methodology (Tube Formation)

    • Title: "In vitro cell-based assays for the characteriz
    • Context: Standard protocols for HUVEC tube formation and proliferation assays.[2]

    • Source:[2]

  • Molecular Mechanism

    • Title: "VEGFR2 signaling in endothelial cells."[1][2]

    • Context: Details the Tyr1175 phosphorylation pathway targeted by this compound.[2]

    • Source:[1][2]

  • Structural Analogs (Cabozantinib)

    • Title: "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor."[2]

    • Context: Illustrates the binding mode of the dimethoxyquinoline-ether motif.[1][2]

    • Source:[2]

Sources

Application Note: Profiling 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine in Cancer Models

[1]

Executive Summary & Mechanism of Action

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine serves as a critical pharmacophore scaffold in the development of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it mimics the ATP-binding core of clinically approved drugs such as Cabozantinib and Tivozanib , replacing the phenyl ring with a pyridine moiety to modulate solubility and metabolic stability.

While often used as a synthetic intermediate (e.g., for urea-linked inhibitors), this molecule possesses intrinsic biological activity by competing for the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Mechanism: It binds to the hinge region of the kinase domain (via the quinoline nitrogen and methoxy groups).

  • Potency Note: As a "head-group" fragment lacking the hydrophobic "tail" (typically a urea/amide moiety extending into the allosteric back-pocket), this compound generally exhibits micromolar (µM) potency, unlike the nanomolar (nM) potency of the full-length drugs. Researchers must adjust dosing ranges accordingly.

Chemical Properties & Handling

ParameterSpecification
CAS Number 417722-21-5
Molecular Formula C₁₆H₁₅N₃O₃
Molecular Weight 297.31 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Insoluble in water.
Storage Powder: -20°C (2 years). DMSO Stock: -80°C (6 months).
Stability Light sensitive; avoid repeated freeze-thaw cycles.
Reconstitution Protocol
  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Example: Dissolve 2.97 mg in 1 mL DMSO to make a 10 mM stock.

  • Aliquoting: Dispense into small volumes (e.g., 50 µL) to prevent degradation from moisture and oxygen. Store at -80°C.

Experimental Design: Cancer Cell Line Profiling

Recommended Cell Models

Select cell lines driven by the kinases this scaffold targets (VEGFR, c-Met, RET).

Cell LineTissue OriginDriver Mutation/PathwayApplication
HUVEC EndothelialVEGFR2 (Angiogenesis)Angiogenesis inhibition assays.
MKN-45 Gastricc-Met Amplificationc-Met inhibition & apoptosis.
TT ThyroidRET (C634W) MutationRET kinase inhibition.
A549 LungKRAS/EGFR (Wildtype)General cytotoxicity control.
Control Groups
  • Negative Control: 0.1% DMSO (Vehicle).

  • Positive Control: Cabozantinib (10 nM - 1 µM) or Tivozanib .

  • Test Compound: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (0.1 µM - 50 µM).

Detailed Protocols

Protocol A: Cell Viability Assay (MTT/CCK-8)

Objective: Determine the IC₅₀ value of the compound.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions in culture medium (keep DMSO constant at <0.5%).

    • Dose Range: 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM. (Higher range required due to fragment nature).

  • Incubation: Treat cells for 72 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate 2–4 hours.

    • Dissolve formazan crystals with DMSO (if using MTT).

    • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Protocol B: Western Blotting (Target Engagement)

Objective: Verify inhibition of phosphorylation (p-VEGFR2, p-Met).

  • Starvation: Seed cells (e.g., MKN-45 or HUVEC) in 6-well plates. Once 70-80% confluent, switch to serum-free medium for 12–24 hours to reduce basal phosphorylation.

  • Drug Treatment: Treat with compound (10 µM, 20 µM) or Vehicle for 2 hours .

  • Stimulation (Critical):

    • For HUVEC: Stimulate with VEGF (50 ng/mL) for 10–15 minutes in the presence of the drug.

    • For MKN-45: Constitutive activation (no stimulation needed) or stimulate with HGF (50 ng/mL).

  • Lysis: Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Antibodies: p-VEGFR2 (Tyr1175), p-Met (Tyr1234/1235), p-ERK1/2, p-AKT.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Result: Dose-dependent reduction in p-VEGFR2 or p-Met bands, with downstream reduction in p-ERK/p-AKT.

Pathway Visualization

The following diagram illustrates the signal transduction pathways (VEGFR/c-Met) targeted by the 6,7-dimethoxyquinoline scaffold and the downstream effects on proliferation and survival.

SignalingPathwaycluster_MembraneCell MembraneCompound5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amineVEGFRVEGFR2 / c-Met(RTKs)Compound->VEGFRInhibits (ATP Competition)ApoptosisApoptosis(Cell Death)Compound->ApoptosisInduces (via Pathway Blockade)RASRASVEGFR->RASPI3KPI3KVEGFR->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKNucleusNucleus: Gene Transcription(Proliferation/Survival)ERK->NucleusPromotes ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->NucleusPromotes Survival

Caption: Mechanism of Action: The compound inhibits upstream RTKs (VEGFR/c-Met), blocking MAPK (RAS/ERK) and PI3K/AKT signaling cascades.

Scientific Rationale & Troubleshooting

Why use this specific amine?
  • Fragment-Based Screening: It is used to validate the contribution of the "hinge-binding" region (quinoline) versus the "allosteric tail" in drug discovery.

  • Metabolite Studies: It may represent a metabolite of larger pyridine-containing TKIs.

  • Synthetic Intermediate: It is the direct precursor for synthesizing novel urea-linked kinase inhibitors (reacting the amine with isocyanates).

Troubleshooting Guide
  • Issue: Low Potency (IC₅₀ > 10 µM).

    • Cause: This is expected for the fragment alone. It lacks the H-bond donor/acceptor tail that stabilizes the DFG-out conformation.

    • Solution: Use it as a starting point for SAR (Structure-Activity Relationship) studies or compare strictly against DMSO.

  • Issue: Precipitation in Media.

    • Cause: High lipophilicity of the dimethoxyquinoline core.

    • Solution: Ensure final DMSO concentration is 0.1–0.5%. Sonicate the stock solution before adding to media. Do not exceed 50 µM in aqueous media if turbidity occurs.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics, 10(12), 2298-2308.

  • Nakamura, K., et al. (2006). "KRN951, a highly potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, has antitumor activity in human tumor xenografts." Cancer Research, 66(18), 9134-9142.

  • PubChem Compound Summary. (2024). "N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-... (Related Structure)." National Center for Biotechnology Information.

  • Zou, H., et al. (2012). "Design, synthesis, and biological evaluation of 6,7-dimethoxy-4-anilinoquinoline derivatives as novel c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(8), 2947-2953.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silanol Paradox" in Quinoline Analysis

Quinoline and its derivatives (e.g., isoquinoline, chloroquine, quinine) represent a cornerstone of pharmaceutical chemistry, serving as the backbone for antimalarials, antivirals, and oncological agents. However, their analysis via HPLC presents a persistent challenge known as the "Silanol Paradox."

Quinolines are nitrogen-containing heterocycles with pKa values typically ranging from 4.0 to 9.0. On standard silica-based C18 columns, the basic nitrogen atom becomes protonated at neutral or acidic pH. These positively charged analytes interact electrostatically with residual, negatively charged silanol groups (


) on the stationary phase surface.

The Result: Severe peak tailing, retention time instability, and poor resolution between isomers (e.g., quinoline vs. isoquinoline).

This guide moves beyond standard "recipes" to provide a mechanistic approach to method development, ensuring sharp peaks and robust separation for both synthetic drugs and complex natural extracts.

Strategic Method Development

Effective separation requires breaking the silanol interaction. This is achieved through three primary strategies: Silanol Suppression , pH Control , or Steric Exclusion .

Method Development Decision Tree

The following logic flow illustrates how to select the correct column and mobile phase based on your analyte's specific needs.

MethodDevelopment Start START: Analyte Characterization IsomerSep Isomer Separation Required? (e.g., Quinoline vs Isoquinoline) Start->IsomerSep MassSpec MS Detection Required? IsomerSep->MassSpec No IonPair Strategy C: Ion-Pairing (Add Octanesulfonic Acid) IsomerSep->IonPair Yes (Critical Res.) HighpH Strategy A: High pH (>10) (Analyte = Neutral Free Base) MassSpec->HighpH Yes (Volatile Buffer) LowpH Strategy B: Low pH (<3.0) (Silanols = Protonated/Neutral) MassSpec->LowpH Yes (Formic Acid) Endcapped End-capped C18 / Phenyl-Hexyl (e.g., Luna, Zorbax) MassSpec->Endcapped No (Phosphate Buffer) HybridCol Hybrid Silica / Polymer Column (e.g., XBridge, Gemini) HighpH->HybridCol Requires High pH Stability LowpH->Endcapped Standard Stability IonPair->Endcapped High Retention

Figure 1: Decision matrix for selecting mobile phase pH and stationary phase chemistry based on analytical requirements.

Protocol I: Pharmaceutical Quality Control

Target Analytes: Chloroquine Phosphate, Hydroxychloroquine Sulfate. Context: This protocol modernizes the traditional USP method. While the USP relies on phosphate buffers and triethylamine (TEA) as a silanol blocker, this modernized version uses MS-compatible volatile buffers while maintaining excellent peak symmetry [1, 2].

Experimental Conditions
ParameterCondition
Column C18 with high surface coverage (e.g., 150 x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl phases offer superior selectivity for fluorinated derivatives.
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile / Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (General) or 343 nm (Specific for 4-aminoquinolines)
Injection Vol 10 µL
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Scientific Rationale
  • Buffer Choice: Ammonium formate at pH 3.0 ensures the quinoline nitrogen is fully protonated (

    
    ), while the surface silanols are protonated to neutral siloxane (
    
    
    
    ), minimizing secondary electrostatic interactions [3].
  • Solvent Blend: A 50:50 blend of ACN/MeOH is used.[1] ACN provides sharp peaks (low viscosity), while MeOH provides unique solvation selectivity for the aromatic ring, aiding in impurity separation.

Protocol II: Natural Product Profiling (Complex Matrix)

Target Analytes: Cinchona Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine).[2] Context: Separating these diastereomers is difficult due to their structural identity. This protocol utilizes Ion-Pair Chromatography (IPC) to increase retention and resolution [4, 5].[3][4]

Sample Preparation Workflow

Natural matrices (bark, tonic water) require rigorous cleanup to prevent column fouling.

SamplePrep Raw Raw Material (Cinchona Bark) Grind Pulverization (< 0.5 mm) Raw->Grind Extract Acidic Extraction (0.1 M HCl, Sonication) Grind->Extract Basify pH Adjustment (NH4OH to pH 10) Extract->Basify SPE SPE Cleanup (Polymeric HLB) Basify->SPE HPLC HPLC Injection SPE->HPLC

Figure 2: Extraction and purification workflow for Cinchona alkaloids.

Experimental Conditions (Ion-Pair Method)
ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm).[1][5] Longer column required for isomer resolution.
Mobile Phase Buffer / Acetonitrile (80:20 Isocratic)
Buffer Composition 50 mM Potassium Phosphate (pH 3.0) + 5 mM Hexylamine (or Octanesulfonic Acid)
Flow Rate 1.2 mL/min
Detection Fluorescence: Ex 235 nm / Em 450 nm (High Sensitivity)
Scientific Rationale
  • Ion-Pairing Reagent: Hexylamine acts as a "silanol blocker" by competing for active sites. Alternatively, using an alkyl sulfonate (e.g., octanesulfonic acid) forms a neutral ion-pair complex with the protonated alkaloid, significantly increasing retention on the hydrophobic C18 phase and improving separation of diastereomers [6].

  • Fluorescence Detection: Quinolines are naturally fluorescent. This method is 100-1000x more sensitive than UV and eliminates interference from non-fluorescent matrix components.

Troubleshooting & Optimization

When analyzing basic quinolines, three specific failure modes are common. Use this guide to diagnose issues.

Peak Tailing (Tailing Factor > 1.5)
  • Cause: Secondary silanol interactions.[6]

  • Fix 1 (Quick): Add 5 mM Triethylamine (TEA) to the mobile phase. Warning: Not MS compatible.

  • Fix 2 (Robust): Switch to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is engineered to resist high pH or has reduced silanol activity.

  • Fix 3 (Chemistry): Lower pH to < 2.5. At this pH, silanols are almost entirely protonated and neutral.

Retention Time Drift
  • Cause: Temperature fluctuations affecting pKa/ionization equilibrium.

  • Fix: Thermostat the column compartment. Basic compounds are highly sensitive to temperature-induced pKa shifts.

Co-elution of Isomers (Quinoline/Isoquinoline)[8]
  • Cause: Identical hydrophobicity.

  • Fix: Change the

    
     interaction potential. Switch from a C18 column to a Phenyl-Hexyl  or Biphenyl  column. The stationary phase's aromatic ring interacts differently with the nitrogen position in the analyte isomers [1].
    

References

  • BenchChem. (2025).[7] Chromatographic Separation of Quinoline and Isoquinoline Isomers.[7]Link

  • Waters Corporation. (2020). Verifying Performance of an HPLC-UV Method with MS-Compatible Conditions for Chloroquine Phosphate Analysis.Link

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC?Link[9]

  • McCalley, D. V. (2017). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Journal of Chromatography A. Link

  • Oxford Academic. Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages.Link

  • ITW Reagents. Ion Pair Chromatography Reagents: Principles and Applications.Link

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Application Notes and Protocols for Molecular Docking Studies with 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, the strategic use of computational methods is indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, provides predictive insights into the binding modalities and affinities of small molecules with macromolecular targets.[1][2] This application note provides a comprehensive, technically-grounded protocol for conducting molecular docking studies on 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine , a compound featuring a quinoline scaffold known for its pharmacological potential, particularly as a kinase inhibitor.[3]

The quinoline core is a privileged structure in medicinal chemistry, frequently interacting with the ATP-binding pockets of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Specifically, the Epidermal Growth Factor Receptor (EGFR) kinase has been successfully targeted by quinazoline-based inhibitors (e.g., gefitinib, erlotinib) for the treatment of non-small-cell lung cancer.[5] Given the structural analogy between quinoline and quinazoline, EGFR presents a logical and compelling target for this investigation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and reproducible workflow. We will utilize the EGFR kinase domain (PDB ID: 1XKK) as our target receptor to provide a tangible and clinically relevant context for the docking protocol.[4]

Conceptual Framework: The Molecular Docking Workflow

Molecular docking aims to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[1] The process involves two main stages: sampling the conformational space of the ligand within the receptor's active site and then ranking these poses using a scoring function.[1] A lower, more negative binding energy score typically indicates a more stable and favorable interaction.[6][7]

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Obtain 1. Obtain Receptor Structure (e.g., PDB ID: 1XKK) PDB_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB_Obtain->PDB_Prep Ligand_Obtain 2. Obtain/Create Ligand Structure (SDF/MOL2) Ligand_Prep 4. Ligand Preparation (Energy minimization, add hydrogens) Ligand_Obtain->Ligand_Prep Validation 5. Protocol Validation (Redock co-crystallized ligand) PDB_Prep->Validation Ligand_Prep->Validation Docking 6. Production Docking (Dock target ligand) Validation->Docking If RMSD < 2.0 Å Analyze 7. Analyze Results (Binding energy, interactions) Docking->Analyze Visualize 8. Visualize Complex (PyMOL, Chimera) Analyze->Visualize

Caption: High-level overview of the molecular docking workflow.

Part 1: Preparation of Molecular Structures

The quality of the input structures is paramount for obtaining meaningful docking results. This phase involves preparing both the protein receptor and the small molecule ligand. We will use UCSF Chimera, a powerful molecular visualization and analysis tool, for these preparatory steps.[8]

Receptor Preparation Protocol (EGFR Kinase Domain)

Target: EGFR Kinase Domain PDB ID: 1XKK[4]

Rationale: The crystal structure from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-solvents, and may have missing atoms (like hydrogens). The "Dock Prep" tool in UCSF Chimera automates the process of cleaning the structure, repairing truncated sidechains, and adding hydrogens, which are crucial for defining the correct ionization states and hydrogen bonding patterns.[9]

Step-by-Step Protocol:

  • Fetch PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 1XKK in the PDB ID field and click Fetch.

  • Initial Cleaning:

    • The 1XKK entry contains the EGFR kinase domain and a co-crystallized quinazoline inhibitor. For receptor preparation, we first isolate the protein chain.

    • Select and delete all water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

    • Separate the ligand from the protein for later use in validation. Select the ligand (residue name ANQ) and save it as a separate file.

  • Use Dock Prep Tool:

    • Open the Dock Prep tool: Tools > Structure Editing > Dock Prep.

    • In the Molecules to prep section, ensure 1xkk.pdb is selected.

    • Key Parameters:

      • Delete solvent: Check this box.

      • Add hydrogens: Check this box. It is critical for accurate electrostatics and hydrogen bond calculations.

      • Add charges: Check this box and select Gasteiger charges. This assigns partial atomic charges required by the AutoDock Vina scoring function.

    • Click OK. Chimera will process the structure.

  • Save the Prepared Receptor:

    • After Dock Prep completes, save the prepared protein structure.

    • Go to File > Save Mol2. Choose a file name (e.g., 1XKK_receptor.mol2).

    • Crucially for AutoDock Vina , you must also save the file in the PDBQT format. This can be done using AutoDock Tools (part of the MGLTools package) or specific scripts. In Chimera, you can save the prepared structure as a PDB and then use the prepare_receptor4.py script from MGLTools.

Ligand Preparation Protocol

Target Ligand: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. We start by obtaining a 2D or 3D representation, then perform an energy minimization to find a low-energy conformation. Finally, we prepare it for docking by assigning charges and defining torsions.

Step-by-Step Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of the target compound can be drawn using software like ChemDraw or obtained from databases like PubChem if available. A derivative is available on PubChem (CID 45275055), which can be used as a starting point.[10]

    • For this protocol, we will assume the 2D structure is drawn and saved as a MOL file.

  • Generate 3D Coordinates and Energy Minimize:

    • Open the 2D MOL file in a program like Avogadro or UCSF Chimera. These programs can generate a reasonable 3D conformation.

    • Perform an energy minimization using a force field like MMFF94 or UFF to relieve any steric strain and find a stable conformation. This is a critical step to ensure the starting geometry is realistic.

  • Prepare Ligand for Docking (in UCSF Chimera):

    • Open the energy-minimized 3D structure of the ligand in Chimera.

    • Go to Tools > Structure Editing > Add Charge. Select Gasteiger charges.

    • Save the prepared ligand as a MOL2 file (e.g., target_ligand.mol2).

  • Convert to PDBQT Format:

    • Similar to the receptor, the ligand must be converted to the PDBQT format for AutoDock Vina. This format defines the rotatable bonds (torsions) that Vina will sample during the docking calculation.

    • This is typically done using AutoDock Tools (Ligand > Input > Choose) or the prepare_ligand4.py script.

Part 2: Docking Protocol and Validation

A robust docking protocol must be validated to ensure it can reliably reproduce known binding poses.

Protocol Validation: Redocking the Co-crystallized Ligand

Rationale: Before docking our target compound, we must first confirm that our chosen docking parameters can accurately reproduce the experimentally determined binding mode of the co-crystallized inhibitor in 1XKK. A successful redocking is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[11]

Step-by-Step Protocol:

  • Define the Binding Site (Search Space):

    • In UCSF Chimera, with the prepared 1XKK_receptor.pdbqt and the original co-crystallized ligand loaded, select the ligand.

    • Use the coordinates of the co-crystallized ligand to define the center of the docking search box.

    • The size of the box should be large enough to encompass the entire binding site and allow for ligand flexibility, typically a 20x20x20 Å cube is a good starting point.

  • Configure AutoDock Vina:

    • Create a configuration text file (e.g., conf_validate.txt) with the following parameters:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line:

  • Analyze Validation Results:

    • Open the output file validation_docking_out.pdbqt in Chimera or PyMOL, along with the original crystal structure (1XKK).

    • Superimpose the protein backbones.

    • Calculate the RMSD between the top-ranked docked pose of the ligand and its original crystallographic position. If the RMSD is < 2.0 Å, the protocol is considered validated.

Production Docking: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Rationale: With a validated protocol, we can now confidently dock our target ligand into the EGFR active site to predict its binding mode and affinity.

Step-by-Step Protocol:

  • Configure AutoDock Vina for the Target Ligand:

    • Create a new configuration file (conf_target.txt) or modify the validation one, changing only the ligand and out file names:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line:

Part 3: Analysis and Visualization of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities.

Quantitative Data Analysis

Rationale: The primary quantitative output is the binding affinity, reported in kcal/mol. This value estimates the binding free energy. The docking log file also contains RMSD values (lower-bound and upper-bound) which indicate the conformational similarity among the generated poses.

Data Presentation:

LigandTop Pose Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Validation Ligand (ANQ) -9.5 (Example)Met793, Cys797, Leu718H-bond, Hydrophobic
Target Ligand -8.8 (Example)Met793, Asp855, Leu844H-bond, Pi-Alkyl

Note: The values presented are illustrative examples.

Qualitative and Visual Analysis

Rationale: Visual inspection of the top-ranked docking pose is crucial to understand the specific interactions driving the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-stacking, which can inform further lead optimization. [12]We will use PyMOL for high-quality visualization.

G Analysis Docking Output (PDBQT) Binding Affinities (log file) Visualization Load Complex in PyMOL Identify Interactions Generate Publication-Quality Image Analysis->Visualization Load Poses Interpretation Assess Pose Plausibility Correlate with SAR Formulate Hypothesis Visualization->Interpretation Visual Evidence

Caption: Workflow for the analysis of docking results.

Step-by-Step Visualization Protocol (PyMOL):

  • Load Structures:

    • Open PyMOL.

    • Load the prepared receptor PDBQT file: File > Open > 1XKK_receptor.pdbqt.

    • Load the docking output file: File > Open > target_docking_out.pdbqt.

  • Prepare the Scene:

    • Display the protein as a cartoon and color it: Display > Cartoon; Color > By Chain.

    • Display the ligand as sticks: Show > As > Sticks for the ligand object.

    • Color the ligand's carbon atoms a distinct color (e.g., green) to differentiate them from the protein.

  • Identify and Display Interactions:

    • Focus on the binding site. Select residues within 4-5 Å of the ligand.

    • Display these selected residues as sticks: Show > As > Sticks for the selection.

    • Use PyMOL's measurement wizard or specific commands to find potential hydrogen bonds: Action > find > polar contacts > to other atoms in object.

    • Label the key interacting residues for clarity.

  • Generate High-Quality Image:

    • Set the background to white: Display > Background > White.

    • Use the ray or draw command to generate a high-resolution image suitable for publication or presentation.

Conclusion and Future Directions

This application note has detailed a rigorous and self-validating protocol for performing molecular docking studies with 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine against the EGFR kinase domain. By following these steps—from meticulous preparation of receptor and ligand structures to protocol validation and in-depth analysis of results—researchers can generate reliable hypotheses about the binding mode and affinity of this potential kinase inhibitor.

The insights gained from such studies are invaluable for guiding the next steps in the drug discovery pipeline, including chemical synthesis of analogs, in vitro enzymatic assays, and further lead optimization to improve potency and selectivity.

References

  • ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). Retrieved from [Link]

  • Grajales-García, D., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved from [Link]

  • Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Guedes, I. A., et al. (2021). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1-phenyl-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Sharma, T., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • Annual Reviews. (2024, August 2). The Art and Science of Molecular Docking. Retrieved from [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

  • Learn at ease. (2022, August 31). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. YouTube. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis(t[4][12]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Retrieved from [Link]

  • Bioinformatics Review. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. Retrieved from [Link]

  • Sastry, G. M., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]

  • Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-N-(pyridin-4-ylmethyl)pyridin-2-amine. National Institutes of Health. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]

  • ResearchGate. (2025, October 20). (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. Retrieved from [Link]

  • YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. Retrieved from [Link]

  • YouTube. (2022, February 10). AutoDock Vina Tutorial- Executing Vina_Split.exe command. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • PubChem. (2026, January 18). 6-Methoxy-2-pyridin-2-ylpyridin-3-amine. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • ScienceDirect. (n.d.). Taxifolin acts as type I inhibitor for VEGFR-2 kinase: Stability evaluation by molecular dynamic simulation. Retrieved from [Link]

  • RCSB PDB. (2013, January 16). 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). Retrieved from [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

  • Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved from [Link]

  • MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • Rajitha, G., & Rani, M. V. (2022, January 31). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. Retrieved from [Link]

Sources

Application Note: Preparation of Stock Solutions for 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers working with 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine , a specific pharmacophore often associated with VEGFR/c-Kit tyrosine kinase inhibitors (structurally analogous to intermediates of Tivozanib and Cabozantinib).

Abstract & Scientific Rationale

The compound 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine represents a critical scaffold in the development of multi-targeted tyrosine kinase inhibitors (TKIs). Its structure—comprising a lipophilic dimethoxyquinoline core linked via an ether bridge to a polar aminopyridine—presents specific solubility challenges. While the quinoline moiety drives hydrophobic interactions (often ATP-mimetic), the aminopyridine introduces hydrogen bond donor/acceptor sites that can lead to crystal packing and poor aqueous solubility at neutral pH.

This protocol addresses the "solubility paradox" often encountered with this class of molecules: they require high organic solvent concentrations (DMSO) for stock preparation but must remain soluble when diluted into aqueous biological buffers.[1] We provide a validated workflow to maximize solubility, prevent "crashing out" (precipitation) during serial dilution, and ensure long-term stability.

Physicochemical Profile

Understanding the physical constants is a prerequisite for accurate molarity calculations.

PropertyValue (Calculated/Estimated)Notes
Chemical Formula C₁₆H₁₅N₃O₃Based on structure analysis
Molecular Weight ~297.31 g/mol Verify against specific batch CoA
Physical State Off-white to pale yellow solidLight sensitive
pKa (Calculated) ~5.5 (Pyridine N), ~4.2 (Quinoline N)Protonation increases solubility in acidic pH
LogP (Estimated) 2.5 – 3.2Moderately lipophilic
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended
Secondary Solvent Dimethylformamide (DMF)Alternative if DMSO is contraindicated
Aqueous Solubility < 0.1 mg/mL (pH 7.[2][][4]4)Insoluble in water/PBS without co-solvents

Critical Note: Always use the Molecular Weight (MW) provided on the specific Certificate of Analysis (CoA) of your batch. Salt forms (e.g., hydrochloride, tosylate) will significantly alter the mass required.

Solubility Assessment & Solvent Choice

Why DMSO?

For amino-quinoline derivatives, Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Mechanism: DMSO disrupts the strong intermolecular hydrogen bonding between the amine and ether groups of the crystal lattice.

  • Stability: It prevents hydrolysis that might occur in protic solvents like ethanol or water over time.

  • Sterility: DMSO is bacteriostatic at high concentrations, reducing contamination risks during storage.

The "DMSO Spike" Method

To avoid cytotoxicity in cellular assays (typically DMSO tolerance is <0.5%), we utilize high-concentration stocks (10 mM – 50 mM) to ensure the final solvent volume added to the culture media is negligible.

Protocol: Preparation of Stock Solutions

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Compound: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Solid).

  • Solvent: DMSO, anhydrous, ≥99.9% (Sigma-Aldrich or equivalent), stored over molecular sieves.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard plastics for long-term storage as DMSO can leach plasticizers.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Workflow
Step 1: Molarity Calculation

Target Concentration: 10 mM (Standard for HTS and cellular assays). Formula:



Example: To prepare 1 mL of a 10 mM stock using MW 297.31 g/mol :



Step 2: Weighing (The "Difference" Method)

Due to the static nature of quinoline powders:

  • Tare the analytical balance with the amber vial.

  • Add approximately 3-5 mg of compound.

  • Record the exact mass (e.g., 3.12 mg).

  • Back-calculate the required DMSO volume to achieve exactly 10 mM.

    
    
    Example:
    
    
    
    .
Step 3: Dissolution
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5-10 minutes. Do not heat above 37°C to avoid degradation.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear and free of particulates.

Step 4: Aliquoting & Storage

Never store the bulk stock. Repeated freeze-thaw cycles cause crystal growth and hydrolysis.

  • Aliquot the stock into 50 µL or 100 µL volumes in sterile, amber microcentrifuge tubes (polypropylene is acceptable for frozen storage).

  • Seal with Parafilm to prevent evaporation/hydration.

  • Storage Conditions:

    • -80°C: > 6 months (Optimal).

    • -20°C: 1 - 3 months.

    • 4°C: < 1 week (Not recommended).

Visual Workflow (Graphviz)

StockPrep Start Solid Compound (Desiccated) Weigh Weighing (Amber Vial) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Sonicate Sonication (5-10 min, 25°C) Dissolve->Sonicate QC Visual QC (Clear Solution?) Sonicate->QC QC->Sonicate No (Particulates) Aliquot Aliquot (50-100 µL) QC->Aliquot Yes Store Store at -80°C (Dark) Aliquot->Store

Caption: Logical workflow for the preparation of stable kinase inhibitor stock solutions, emphasizing the critical QC step prior to storage.

Serial Dilution for Biological Assays

When moving from 100% DMSO stock to aqueous media, precipitation is the primary failure mode.

The "Intermediate Dilution" Strategy

Directly adding 10 mM DMSO stock to media often causes local precipitation due to the rapid polarity shift.

  • Step A (1000x Stock): Start with 10 mM Stock (100% DMSO).

  • Step B (10x Working Stock): Dilute 1:100 into the assay buffer (or media) only if the compound is soluble at 100 µM.

    • Better Approach: Perform serial dilutions in 100% DMSO first to create a "Master Plate" (e.g., 10 mM, 1 mM, 0.1 mM).

  • Step C (Final Assay): Transfer 1 µL of the DMSO dilution into 1000 µL of media (1:1000 dilution).

    • Final DMSO Concentration: 0.1% (Safe for most cells).

    • Mixing: Rapid dispersion is key. Do not allow the DMSO drop to sit on the surface.

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Precipitate upon thawing DMSO is hygroscopic; water absorption reduces solubility.Warm to 37°C and vortex. If solids persist, discard and make fresh.
Color change (Darkening) Oxidation of the amine or quinoline nitrogen.Check storage seal. If turned dark brown/black, degradation has occurred.
Cytotoxicity in controls High DMSO % or "Edge Effect" in plates.Ensure final DMSO < 0.5%.[1][5][6] Include a "DMSO-only" vehicle control.

References

  • BenchChem. (2025).[1][7] Preparation and Use of Kinase Inhibitor Stock Solutions.[5][7][8][6] Retrieved from

  • Thermo Fisher Scientific. (2025). LanthaScreen® Kinase Activity Assays Protocol.[5] Retrieved from

  • Sigma-Aldrich. (2025). FAQs on Inhibitor Preparation and Solubility in DMSO. Retrieved from

  • PubChem. (2025). Compound Summary: N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl).[9] CID 45275055. Retrieved from

  • MedChemExpress. (2025). Compound Handling Instructions: Solubility and Storage. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-CABO-PYR-001 Subject: Yield Optimization & Process Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report low yields (15–25%) when attempting the direct coupling of 4-chloro-6,7-dimethoxyquinoline (Electrophile) with 5-hydroxy-2-aminopyridine (Nucleophile) to form the target ether.

The Root Cause (The "Amine Interference"): The primary yield-killer in this reaction is the competing nucleophilicity of the primary amine at the 2-position of the pyridine.

  • Ambident Nucleophile: The pyridine substrate has two nucleophilic sites: the hydroxyl group (desired) and the amine (undesired).

  • N-Alkylation: Even with base, the amine can attack the 4-chloroquinoline, leading to N-alkylated byproducts or mixed N,O-bis-alkylated species.

  • Zwitterionic Solubility: The free amino-alcohol is often zwitterionic and poorly soluble in standard SNAr solvents (THF, MeCN), forcing the use of DMSO/DMF which complicates workup.

The Solution Strategy: To achieve yields >70%, you must eliminate the amine's interference. This guide recommends the Nitro-Precursor Route (Method A) as the industrial "Gold Standard" or the Boc-Protection Route (Method B) for smaller scale discovery chemistry.

Strategic Pathways (Visualized)

The following diagram outlines the failure points of the direct route and the logic behind the recommended high-yield pathways.

SynthesisPathways Start Start: 4-Chloro-6,7-dimethoxyquinoline DirectInput + 5-Hydroxy-2-aminopyridine (Direct Coupling) Start->DirectInput NitroInput + 5-Hydroxy-2-nitropyridine (Nitro Route) Start->NitroInput DirectReaction Reaction: NaH / DMSO, 90°C DirectInput->DirectReaction DirectResult Result: Low Yield (20-25%) Major Impurity: N-Alkylation DirectReaction->DirectResult NitroCouple Step 1: Coupling (K2CO3 or t-BuOK, DMF) NitroInput->NitroCouple NitroInter Intermediate: Nitro-Ether NitroCouple->NitroInter NitroRed Step 2: Reduction (Fe/NH4Cl or H2/Pd) NitroInter->NitroRed FinalProduct TARGET PRODUCT: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Yield > 75%) NitroRed->FinalProduct

Caption: Comparison of the low-yield direct coupling strategy versus the high-yield nitro-precursor pathway.

Recommended Protocols

Method A: The Nitro-Precursor Route (High Yield / Scalable)

Best for: Scale-up (>5g) and avoiding column chromatography.

Concept: Use 5-hydroxy-2-nitropyridine as the nucleophile. The nitro group is non-nucleophilic, forcing the reaction exclusively to the oxygen. The nitro group also increases the acidity of the hydroxyl proton, facilitating deprotonation.

Step 1: SNAr Coupling[1]
  • Setup: In a dry flask under inert atmosphere (N2), dissolve 5-hydroxy-2-nitropyridine (1.1 equiv) in anhydrous DMF (10 mL/g).

  • Base: Add Potassium tert-butoxide (t-BuOK) (1.2 equiv) at 0°C. Stir for 15 min. The solution will turn deep colored (phenoxide formation).

    • Note: t-BuOK is superior to NaH here as it avoids hydrogen gas evolution and "surface coating" issues.

  • Addition: Add 4-chloro-6,7-dimethoxyquinoline (1.0 equiv) in one portion.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by LCMS.

  • Workup: Cool to RT. Pour into ice water (10x volume). The nitro-ether intermediate usually precipitates as a solid. Filter, wash with water and cold ether.

    • Yield Expectation: 85–90%.

Step 2: Nitro Reduction
  • Setup: Suspend the nitro-ether intermediate in Ethanol/Water (3:1).

  • Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Alkalize with NaHCO3 and extract with EtOAc (or 10% MeOH/DCM if solubility is low).

    • Yield Expectation: 80–90%.

Method B: The Boc-Protection Route (Discovery Scale)

Best for: Rapid synthesis if 5-hydroxy-2-nitropyridine is unavailable.

Concept: Mask the amine with a Boc group to prevent N-alkylation.

  • Protection: React 5-hydroxy-2-aminopyridine with Boc2O (1.1 equiv) in Dioxane/NaOH to get tert-butyl (5-hydroxypyridin-2-yl)carbamate .

  • Coupling: React the Boc-protected phenol with 4-chloro-6,7-dimethoxyquinoline using Cs2CO3 (2.0 equiv) in DMSO at 90°C.

    • Why Cesium? The "Cesium Effect" improves solubility and reactivity of the phenoxide anion in SNAr.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at RT for 1 hour.

  • Workup: Neutralize with NaHCO3 (carefully!) and extract.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) in Direct Coupling N-alkylation competition.Switch to Method A (Nitro Route). If you must use direct coupling, use a weaker base (Cs2CO3) and lower temp (70°C) to favor O-alkylation kinetically, though this is difficult.
Starting Material (Quinoline) Remains Hydrolysis of chloride.Ensure solvents (DMF/DMSO) are anhydrous . The chloride is sensitive to hydrolysis by trace water at high temps, forming the inactive 4-quinolone.
Black Tar / Decomposition Excessive Temperature (>120°C).[1]Do not exceed 100°C. The electron-rich dimethoxy ring makes the quinoline prone to oxidation/decomposition at very high temps.
Product trapped in Aqueous Layer High Polarity of Product.The final amine is polar. Do not rely on simple ether extraction. Use 10% MeOH in DCM or n-Butanol for extraction.
Iron Residue in Product (Method A) Incomplete Celite filtration.Use a magnetic scavenger or wash the organic layer with EDTA solution to chelate residual iron. Alternatively, use Pd/C hydrogenation.

Quantitative Data Summary

ParameterDirect Coupling (Standard)Nitro Route (Optimized)Protected Route (Optimized)
Overall Yield 15 – 25%70 – 85% 60 – 75%
Purity (Crude) Low (requires column)High (precipitation)High (requires deprotection)
Step Count 123
Atom Economy HighMediumLow (Boc waste)
Scalability PoorExcellent Good

References

  • Cabozantinib Process Chemistry

    • Title: Process for preparation of cabozantinib.[2][3][4][5]

    • Source: European P
    • Relevance: Discusses the instability of direct coupling and impurity profiles in similar quinoline ether syntheses.
    • URL:

  • Synthesis of Pyridine Analogs

    • Title: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.
    • Source:Molecules (via NIH), 2021.
    • Relevance: Describes the direct coupling of 4-chloro-6,7-dimethoxyquinoline with aminopyridinol using NaH/DMSO, confirming the low yield (22%) baseline.
    • URL:

  • Nitro-Precursor Strategy

    • Title: One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.[5]

    • Source: CN112745259A.[5]

    • Relevance: Provides the method to generate the high-yield precursor if not commercially available.
    • URL:

  • General SNAr Optimization

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source:Frontiers in Chemistry, 2025.
    • Relevance: Reviews SNAr conditions on 4-chloroquinolines, supporting the use of specific bases and solvents to minimize side reactions.
    • URL:

Sources

Technical Support Center: Quinoline Derivative Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QD-SOL-9942 Subject: Increasing the solubility of quinoline derivatives for biological assays and formulation. Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The Quinoline Challenge

You are likely experiencing low aqueous solubility due to the inherent nature of the quinoline scaffold.[1] As a planar, bicyclic aromatic heterocycle, quinoline exhibits strong


-

stacking interactions in the solid state and high lipophilicity (LogP ~2.0–4.0 for typical derivatives).

This guide provides three validated modules to resolve solubility issues, ranging from chemical modification to advanced formulation.

Module 1: Chemical Modification (Salt Selection)

Best for: Early-stage drug candidates where you can alter the solid form.

The most robust method to solubilize a quinoline derivative is to exploit the basic nitrogen (N-1) in the ring system. The pKa of the quinoline nitrogen is approximately 4.9 . To form a stable, soluble salt, you must select a counterion that ensures a sufficient proton transfer.

The pKa Rule

For a stable salt species that does not disproportionate (break apart) in water, the difference between the pKa of the counterion acid (


) and the quinoline base (

) must be:

Protocol: Salt Screening Workflow
  • Dissolution: Dissolve 100 mg of free base in a minimal volume of acetone or ethanol.

  • Acid Addition: Add 1.1 equivalents of the selected acid (dissolved in the same solvent).

  • Crystallization: Cool to 4°C. If no precipitate forms, add an anti-solvent (e.g., diethyl ether or hexane).

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase, distinct from the free base.

Recommended Counterions
AcidpKa

pKa (vs Quinoline)
Suitability
Methanesulfonic (Mesylate) -1.9~6.8High. Excellent for lipophilic bases.
Hydrochloric (HCl) -6.0~10.9High. Standard, but may be hygroscopic.
Sulfuric (Sulfate) -3.0~7.9Medium. Often forms hydrates.
Tartaric (Tartrate) 2.98~1.9Low. Risk of salt disproportionation in vivo.
Visual Guide: Salt Selection Decision Tree

SaltSelection Start Start: Quinoline Free Base (pKa ~ 4.9) CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 3.0 (Highly Lipophilic) CheckLogP->HighLogP LowLogP LogP < 3.0 CheckLogP->LowLogP Mesylate Use Methanesulfonic Acid (Mesylate Salt) HighLogP->Mesylate Better lipophilic compatibility HCl Use Hydrochloric Acid (HCl Salt) LowLogP->HCl Standard first choice WeakAcid Weak Acid (pKa > 2) HCl->WeakAcid If HCl fails Disproportionation Risk of Disproportionation (Salt breaks in water) WeakAcid->Disproportionation Warning: Delta pKa < 3

Figure 1: Decision logic for selecting the optimal counterion based on hydrophobicity and acid strength.

Module 2: Molecular Encapsulation (Cyclodextrins)

Best for: Compounds that cannot be chemically modified or are unstable in acidic conditions.

Cyclodextrins (CDs) form "host-guest" inclusion complexes.[2][3][4][5] The hydrophobic quinoline rings fit inside the CD cavity, while the hydrophilic exterior interacts with water.

  • Target:

    
    -Cyclodextrin derivatives. The cavity diameter (~6.0–6.5 Å) is the perfect geometric fit for the quinoline bicyclic system.
    
  • Avoid:

    
    -Cyclodextrin (cavity too small).
    
Protocol: Phase Solubility Study (Higuchi-Connors)
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin) at concentrations of 0, 5, 10, 20, and 40 mM.
  • Saturation: Add excess quinoline derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze filtrate via HPLC-UV.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ). Calculate the Stability Constant (
    
    
    ):
    
    
    Target
    
    
    value: 200–5000
    
    
    .

Module 3: Solid Dispersions (Amorphous Systems)

Best for: "Brick dust" molecules with high melting points and extremely low solubility.

This technique breaks the crystal lattice energy by dispersing the drug in a polymer matrix, keeping it in a high-energy amorphous state.

Recommended Carriers
  • HPMC-AS (Hypromellose Acetate Succinate): Prevents recrystallization at neutral pH.

  • PVP K30 (Polyvinylpyrrolidone): High solubility, good for immediate release.

  • Poloxamer 407: Acts as both a carrier and a surfactant.

Protocol: Solvent Evaporation Method
  • Dissolve: Dissolve Drug and Polymer (1:3 ratio) in a common solvent (e.g., Dichloromethane:Methanol 1:1).

  • Evaporate: Use a rotary evaporator at 40°C under vacuum until a film forms.

  • Dry: Vacuum dry for 24 hours to remove residual solvent.

  • Mill: Pulverize the crust into a fine powder.

Troubleshooting & FAQs

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS/Media.

A: This is the "Crash-Out" effect.

  • Cause: The quinoline is hydrophobic.[1] When DMSO (solvent) is diluted with water (anti-solvent), the drug aggregates.

  • Fix:

    • Step-down dilution: Dilute DMSO stock into pure PEG400 first, then into PBS.

    • Add Surfactant: Add 0.5% Tween 80 to your PBS buffer before adding the drug.

Q: I see an "oily" droplet at the bottom of the flask instead of crystals.

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).

  • Cause: The compound is precipitating as an amorphous supercooled liquid because the crystallization kinetics are too slow or impurities are present.

  • Fix:

    • Seed it: Add a tiny crystal of the pure compound to act as a nucleation site.

    • Slow down: Reduce the cooling rate.

    • Change Solvent: Switch from Ethanol/Water to Isopropanol/Hexane.

Q: Which pH should I use for formulation?

A:

  • pH < 3: High solubility (Ionized form). Good for IV (if buffered slowly) or stomach absorption.

  • pH > 6: Low solubility (Unionized form). Risk of precipitation.[3]

  • Recommendation: If formulating for neutral pH (blood/cytosol), use SBE-

    
    -CD (Sulfobutylether-
    
    
    
    -cyclodextrin)
    . It maintains solubility even when the drug is unionized.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on pKa and salt selection).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Definitive review on Cyclodextrin mechanics).

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Solubility Enhancement of Substituted Quinoline Compounds. (General properties of quinoline scaffold).

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. (Source for Quinoline pKa ~4.9).

Sources

Technical Support Center: Optimization of Quinoline Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline ether synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif. The synthesis of quinoline ethers, typically accomplished via a Williamson ether synthesis pathway, is a critical transformation but can be fraught with challenges ranging from low yields to competing side reactions.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your conditions with confidence.

Section 1: Core Principles & Troubleshooting Workflow

The synthesis of a quinoline ether typically involves the reaction of a deprotonated hydroxyquinoline (a quinolinoxide) with an alkylating agent. This is a bimolecular nucleophilic substitution (SN2) reaction. However, the quinolinoxide is also a strong base, and the alkylating agent has protons that can be eliminated. This sets up a competition between the desired SN2 pathway and an undesired elimination (E2) pathway.[1][2][3] Mastering this synthesis is a matter of tipping the scales in favor of substitution.

Before diving into specific FAQs, let's visualize the general troubleshooting process.

G cluster_start Initial Observation cluster_optimization Optimization Actions Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Hydroxyquinoline, Base, Alkylating Agent, Solvent) Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Reagents->Analyze_Crude No_Reaction Issue: No Starting Material Consumed Solution: Re-evaluate Base/Deprotonation Step Analyze_Crude->No_Reaction Elimination Issue: Alkene Byproduct Detected (E2 Pathway Dominant) Solution: Modify Conditions to Favor SN2 Analyze_Crude->Elimination Low_Conversion Issue: Starting Material Remains Solution: Optimize Reaction Parameters (Temp, Time, Concentration) Analyze_Crude->Low_Conversion Ring_Alkylation Issue: C-Alkylation Observed Solution: Modify Solvent/Counter-ion Analyze_Crude->Ring_Alkylation Base_Solvent Select Stronger Base (e.g., NaH) Use Polar Aprotic Solvent (DMF, THF) No_Reaction->Base_Solvent Temp_Alkylating_Agent Lower Temperature Use More Reactive Alkylating Agent (R-I > R-Br > R-OTs >> R-Cl) Elimination->Temp_Alkylating_Agent Time_Concentration Increase Reaction Time Adjust Concentration Low_Conversion->Time_Concentration Ring_Alkylation->Base_Solvent Base_Solvent->Start Re-run Experiment Temp_Alkylating_Agent->Start Re-run Experiment Time_Concentration->Start Re-run Experiment

Caption: A general workflow for troubleshooting quinoline ether synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Product Yield

Q1: My reaction shows no consumption of the starting hydroxyquinoline. What is the primary suspect?

A1: The most likely cause is incomplete or failed deprotonation of the hydroxyl group. The acidity of a hydroxyquinoline is significantly different from a simple aliphatic alcohol and requires careful selection of the base.

  • Causality: The Williamson ether synthesis is an SN2 reaction between a nucleophilic alkoxide and an electrophilic alkyl halide.[3] If the alcohol is not deprotonated to form the more potent quinolinoxide nucleophile, the reaction with the alkyl halide will be extremely slow or will not proceed at all.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Weak bases like potassium carbonate (K₂CO₃) may be insufficient, especially at room temperature. A stronger base such as sodium hydride (NaH) is often required to ensure complete and irreversible deprotonation.

    • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing deprotonation of your substrate. Ensure solvents are freshly dried and glassware is flame- or oven-dried.

    • Confirm Base Activity: If you suspect your base has degraded (e.g., NaH appears gray and clumpy instead of a fine powder), test it or use a fresh bottle.

Q2: I'm seeing low conversion, with significant starting material left even after a long reaction time. How can I drive the reaction to completion?

A2: Low conversion points to suboptimal reaction kinetics. This can be addressed by adjusting temperature, solvent, and the nature of the alkylating agent's leaving group.

  • Causality: The rate of an SN2 reaction is highly dependent on the solvent environment and the electrophilicity of the alkylating agent. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation (e.g., Na⁺) without strongly solvating and shielding the nucleophile.[3]

  • Troubleshooting Steps:

    • Solvent Choice: Switch from less polar solvents (like THF) to a more polar aprotic solvent like DMF (dimethylformamide). This can dramatically increase the reaction rate.

    • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also favor the competing E2 elimination pathway.[2]

    • Leaving Group: The choice of leaving group on the alkylating agent is critical. The reactivity order is I > Br > OTs (tosylate) > Cl. If you are using an alkyl chloride and getting low conversion, switching to the analogous alkyl bromide or iodide will significantly accelerate the reaction.

Category 2: Unwanted Side Products

Q3: My main byproduct is an alkene, confirmed by NMR. How do I suppress the E2 elimination reaction?

A3: This is the classic SN2 vs. E2 competition.[3] The quinolinoxide is a bulky and strong base, which can favor elimination. Your primary levers to control this are the structure of the alkylating agent and the reaction temperature.

  • Causality: Elimination (E2) is favored by sterically hindered alkyl halides and higher temperatures. The base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[2]

  • Troubleshooting Steps:

    • Alkylating Agent Structure: The structure of the alkylating agent is the most important factor.

      • Methyl and Primary Halides: Strongly favor SN2. This is the ideal choice.

      • Secondary Halides: Prone to both SN2 and E2. This is where optimization is crucial.[3]

      • Tertiary Halides: Will almost exclusively undergo E2 elimination. Do not use tertiary halides for this reaction.[3]

    • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0 °C or room temperature) will disproportionately slow down the E2 pathway, favoring your desired ether product.[2]

G Quinolinoxide Quinolinoxide Nucleophile/Base SN2_Label SN2 Pathway (Favored by low temp, less hindered halide) E2_Label E2 Pathway (Favored by high temp, steric hindrance) AlkylHalide Secondary Alkyl Halide (e.g., 2-bromopropane) SN2_Product Desired Ether Product (Substitution) E2_Product Alkene Byproduct (Elimination) SN2_Label->SN2_Product Attack at α-carbon E2_Label->E2_Product Abstracts β-proton

Caption: Competing SN2 (ether) and E2 (alkene) pathways.

Q4: I'm observing C-alkylation on the quinoline ring in addition to my desired O-alkylation product. Why is this happening?

A4: This issue arises from the ambident nature of the quinolinoxide nucleophile.[1] The negative charge is delocalized across the oxygen and certain carbon atoms of the aromatic ring system. Alkylation can occur at either site.

  • Causality: The site of alkylation (O vs. C) can be influenced by the reaction conditions, a principle described by Hard and Soft Acid-Base (HSAB) theory. "Harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles might react at the "softer" carbon sites. Solvent and the nature of the cation also play a role in modulating this reactivity.

  • Troubleshooting Steps:

    • Solvent Choice: Highly polar, aprotic solvents like DMF or DMSO can favor O-alkylation.

    • Counter-ion: The choice of base (and thus the counter-ion, e.g., Na⁺ from NaH vs. K⁺ from KH) can influence the charge distribution and steric environment around the oxygen, potentially altering the O/C alkylation ratio. Experimenting with different bases may be beneficial.

    • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker base (like K₂CO₃) in a two-phase system can enhance O-alkylation selectivity.

Section 3: Data Tables for Condition Optimization

Table 1: Comparison of Common Bases for Deprotonation

BaseFormulaTypical SolventTemperatureProsCons
Sodium HydrideNaHTHF, DMF0 °C to RTIrreversible deprotonation, drives reaction forward.Highly reactive with water/alcohols, requires inert atmosphere.
Potassium CarbonateK₂CO₃DMF, AcetonitrileRT to 80 °CEasier to handle, less hazardous.Reversible deprotonation, may result in lower yields.
Cesium CarbonateCs₂CO₃DMF, AcetonitrileRT to 80 °CMore effective than K₂CO₃ due to higher solubility and "cesium effect".Significantly more expensive.
Potassium tert-butoxideKtOBuTHF0 °C to RTVery strong, soluble base.Very bulky, can promote E2 elimination if not used carefully.

Table 2: Guide to Selecting the Alkylating Agent (R-X)

ClassExampleSN2 SuitabilityE2 RiskRecommendation
MethylCH₃-IExcellentNegligibleIdeal for introducing a methyl group.
PrimaryCH₃CH₂-BrVery GoodLowHighly recommended for most applications.
Secondary(CH₃)₂CH-BrFairHighUse with caution. Requires low temperature and careful optimization.[2][3]
Tertiary(CH₃)₃C-BrUnsuitableVery HighAvoid. Will result exclusively in elimination.[3]

Section 4: General Experimental Protocol

This protocol describes a general procedure for the synthesis of a quinoline ether using sodium hydride as the base and a primary alkyl bromide as the alkylating agent.

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.

Methodology:

  • Apparatus Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the hydroxyquinoline substrate (1.0 eq).

  • Deprotonation:

    • Add anhydrous DMF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium quinolinoxide. The solution may change color.

  • Alkylation:

    • Cool the solution back to 0 °C.

    • Add the primary alkyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50 °C) can be applied.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoline ether.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Technical Support Center: Purification of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CAB-INT-001 Topic: Chromatography Optimization for Basic Heterocyclic Ethers Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Molecule Profile[1][2][3]

Target Molecule: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Common Identity: Key intermediate for Cabozantinib (Cometriq/Cabometyx).[1][2][3] Chemical Nature:

  • Core Structure: Quinoline ether linked to an aminopyridine.[1][2][3]

  • pKa Characteristics: Highly basic due to the quinoline nitrogen and the primary amine on the pyridine ring.[2][3]

  • Solubility: Moderate in DCM/Methanol; Poor in Hexanes/EtOAc.[1][2][3]

The Challenge: This molecule presents a classic "double trouble" scenario in chromatography:

  • Basicity: The basic nitrogens interact strongly with acidic silanols on standard silica gel, causing severe peak tailing (streaking) and yield loss.[2][3]

  • Solubility: It often crashes out in standard non-polar mobile phases, leading to column clogging or broad, smeared bands.[2][3]

Troubleshooting Guide (Q&A)

Q1: My compound streaks from the baseline to the solvent front. How do I fix this?

Diagnosis: Uncapped silanol interactions.[1][2][3] The acidic protons on the silica surface are hydrogen-bonding with the basic nitrogens of your quinoline/pyridine rings.[1][3] The Fix: You must use a Basic Modifier .[2][3]

  • Add Triethylamine (TEA): Pre-treat your silica column with mobile phase containing 1% TEA.[2][3] Then, maintain 0.5–1% TEA in your elution solvent.[2][3]

  • Alternative (Ammonia): Use 1%

    
     (aqueous ammonia) in the Methanol portion of your mobile phase.[2] This is often cleaner for MS applications than TEA.[1][2][3]
    
Q2: The compound is not dissolving in the mobile phase (DCM/MeOH). How do I load it?

Diagnosis: Solubility limit. Liquid loading in a strong solvent (pure MeOH or DMSO) will cause the compound to precipitate effectively "inside" the column when it hits the non-polar mobile phase, ruining the resolution.[2][3] The Fix: Use Solid Loading (Dry Loading) .[2][3]

  • Dissolve the crude mixture in a minimal amount of MeOH/DCM (1:1).

  • Add silica gel (approx. 1-2g silica per 1g crude).[1][3]

  • Rotovap to dryness until you have a free-flowing powder.[1][2][3]

  • Load this powder on top of your pre-packed column.[1][2]

Q3: I have a persistent impurity running just above my product. What is it?

Diagnosis: Likely the unreacted starting material, 4-chloro-6,7-dimethoxyquinoline .[1][2][3]

  • Explanation: The chloro-quinoline is less polar (lacks the amine and pyridine H-bond donors) and travels faster.[1]

  • The Fix: Switch to a gradient starting at 100% DCM (or EtOAc) to elute the non-polar chloro-impurity first, then ramp up the MeOH to elute your amine product.[2]

Strategic Decision Workflows

Workflow A: Purification Strategy Matrix

This logic gate helps you decide between Normal Phase (NP) and Reverse Phase (RP) based on your specific crude profile.[2]

PurificationStrategy Start Start: Crude Mixture Analysis Solubility Is solubility in DCM > 50 mg/mL? Start->Solubility NP_Route Route A: Normal Phase Silica Solubility->NP_Route Yes (Good Solubility) RP_Route Route B: Reverse Phase (C18) Solubility->RP_Route No (Poor Solubility) ImpurityProfile Main Impurity Type? Modifier CRITICAL: Add 1% TEA or NH3 ImpurityProfile->Modifier Polar/Basic Impurities NP_Route->ImpurityProfile LoadType Loading Method Modifier->LoadType DryLoad Solid Load (Dry Load) LoadType->DryLoad Low Solubility LiquidLoad Liquid Load (DCM) LoadType->LiquidLoad High Solubility Buffer Mobile Phase: H2O/ACN + 0.1% Formic Acid RP_Route->Buffer

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.[1]

Validated Experimental Protocols

Method A: Normal Phase Silica (The "Gold Standard")

Best for scale-up (>1g) and removing non-polar starting materials.[2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).[2]

Step-by-Step:

  • Column Preparation: Slurry pack silica using 100% DCM + 1% TEA .

    • Why? Pre-treating the silica neutralizes acidic sites before the compound touches them.[2][3]

  • Loading: Use the Solid Load technique (see Q2 above).

  • Elution Gradient:

    • 0–5 mins: 100% DCM (Elutes non-polar impurities like 4-chloro-6,7-dimethoxyquinoline).[1][2][3]

    • 5–15 mins: Ramp to 98:2 DCM:MeOH (+1% TEA).

    • 15–30 mins: Ramp to 95:5 DCM:MeOH (+1% TEA).

    • 30+ mins: Hold at 90:10 DCM:MeOH (+1% TEA) if product hasn't eluted.

  • Detection: UV at 254 nm (strong quinoline absorption) and 365 nm.[2][3]

  • Workup: Combine product fractions. Crucial: You must remove the TEA. Rotovap to dryness, redissolve in DCM, wash once with saturated

    
     (optional) or simply dry under high vacuum for 24h if the TEA salt is acceptable for the next step.[2][3]
    
Method B: Reverse Phase C18 (The "High Purity" Option)

Best for final polishing (<500mg) or if the amine is streaking badly on silica.[2]

Stationary Phase: C18 (Octadecylsilane) bonded silica.[2][3] Mobile Phase: Water (A) / Acetonitrile (B).[2] Modifier: 0.1% Formic Acid (creates the formate salt, improving solubility and peak shape).[2][3]

Gradient:

Time (min) % Buffer B (ACN) Flow Rate
0 5% 15 mL/min
2 5% 15 mL/min
15 60% 15 mL/min

| 20 | 95% | 15 mL/min |[1][2]

Note: The product typically elutes between 30-50% ACN depending on the column brand.[1]

Visualizing the "Sandwich" Loading Technique

For this specific molecule, liquid loading often fails.[2][3] The "Sandwich" technique is required to prevent band broadening.[2][3]

ColumnSetup cluster_0 Critical Zone Solvent Mobile Phase Reservoir (DCM/MeOH/TEA) SandTop Sea Sand (Protective Layer) Solvent->SandTop Sample Sample Adsorbed on Silica (Dry Load) SandTop->Sample Silica Stationary Phase (Silica Gel 60) Sample->Silica Filter Frit / Cotton Plug Silica->Filter

Figure 2: The "Sandwich" Dry Load Setup. The sample is adsorbed onto silica and placed between the main column bed and a protective sand layer to ensure even solvent distribution.[2]

References

  • Exelixis, Inc. (2005).[2][3] Quinolines and quinazolines as kinase inhibitors. WO2005030140A1.[1][2][3][4] Patentscope. [Link][2][4]

  • Elbadawi, M. M., et al. (2024).[2][3][4] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 25117126, Cabozantinib. [Link][2][3]

Sources

Optimizing cell permeability of pyridin-2-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cell Permeability of Pyridin-2-amine Compounds

Ticket ID: #PYR-PERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming the "Polarity Paradox" in 2-Aminopyridine Scaffolds

Executive Summary

The pyridin-2-amine (2-AP) scaffold is a cornerstone of medicinal chemistry, particularly in kinase and NOS inhibition, due to its ability to form a donor-acceptor-donor (D-A-D) hydrogen bond motif with active site residues (e.g., the "hinge region"). However, this same motif creates a permeability paradox : the basic pyridine nitrogen (pKa ~6.8) and the exposed amino group create high polarity and ionization at physiological pH, often leading to poor passive diffusion and P-gp efflux liability.

This guide provides a systematic, evidence-based troubleshooting framework to optimize the permeability of 2-AP compounds without sacrificing their critical binding affinity.

Part 1: Physicochemical Optimization (The Design Phase)

Q1: My 2-aminopyridine lead has single-digit nanomolar potency but zero cellular activity. Caco-2 data shows low recovery. What is happening?

Diagnosis: You are likely facing the "Basicity Trap." At pH 7.4, a typical pyridin-2-amine (pKa ~6.9) exists in a significant equilibrium between its neutral and protonated forms. The protonated species is highly soluble but membrane-impermeable. Furthermore, cationic species are prime substrates for P-glycoprotein (P-gp) efflux and can get trapped in acidic lysosomes (lysosomotropism), leading to low cytosolic concentration and apparent low recovery in assays.

The Fix: The Fluorine Scan Protocol You must lower the pKa of the pyridine ring to < 6.0 to ensure the molecule is predominantly neutral at physiological pH.

  • Strategy: Replace electron-donating groups (like 4-methyl) with electron-withdrawing groups (EWGs) or introduce fluorine at the 3, 4, or 6 positions.

  • Mechanism: EWGs pull electron density from the ring nitrogen, stabilizing the lone pair and making it less available for protonation.

Data Verification: Impact of 4-Position Substitution Table 1: Effect of 4-position substitution on pKa and Permeability (Pe)

Compound VariantSubstituent (R)pKa (Pyridine N)Permeability (

cm/s)
P-gp Efflux Ratio
Parent -CH3~7.10.5 (Low)> 5.0
Variant A -H~6.82.13.2
Variant B -CF2H~4.516.0 (High)1.1
Variant C -CF3~3.817.3 (High)0.9

Insight: Note that variants B and C not only improve passive permeability but also abolish P-gp efflux (ER < 2), as P-gp prefers cationic substrates.

Q2: I cannot change the ring substitution without losing binding affinity. How do I mask the polarity?

Diagnosis: You need to utilize the "Chameleon Effect" (Intramolecular Hydrogen Bonding). If you cannot reduce the pKa electronically, you must hide the polar surface area (PSA) from the lipid bilayer.

The Fix: Design for IMHB Introduce a hydrogen bond acceptor (HBA) within 5-7 atoms of the exocyclic amine.

  • Mechanism: In the lipid membrane (low dielectric), the molecule folds into a "closed" conformation (IMHB formed), hiding the N-H donor. In the cytosol or binding pocket (high dielectric), the bond breaks, exposing the "open" conformation for target engagement.

  • Common Motifs:

    • Alkoxy groups at the ortho-position of a connected phenyl ring.

    • Carbonyls or fluorines in a flexible side chain.

Visualization: The Permeability Decision Tree

PermeabilityOptimization Start Low Cell Permeability (2-Aminopyridine Scaffold) CheckPka Is pKa > 6.5? Start->CheckPka ReducePka Strategy 1: Electronic Tuning Substitute 4-pos with -F, -CF3, -CN CheckPka->ReducePka Yes (Too Basic) Efflux Check P-gp Efflux Ratio (ER) CheckPka->Efflux No (Neutral) CheckBinding Does EWG kill potency? ReducePka->CheckBinding IMHB Strategy 2: Chameleon Design Introduce Intramolecular H-Bond CheckBinding->IMHB Potency Lost CheckBinding->Efflux Potency Retained IMHB->Efflux Prodrug Strategy 3: Prodrug Mask amine with carbamate Efflux->Prodrug ER > 2 & Structural Fix Failed

Figure 1: Decision logic for optimizing 2-aminopyridine permeability based on pKa and structural constraints.

Part 2: Assay Troubleshooting (The Test Phase)

Q3: My PAMPA results look great ( ), but Caco-2 shows zero permeability. Which is right?

Answer: Both are right, but they measure different things.

  • PAMPA: Measures only passive diffusion. Your molecule is lipophilic enough to cross a membrane.

  • Caco-2: Measures passive diffusion + active transport.

  • Root Cause: Your compound is likely a substrate for P-gp (MDR1) or BCRP . The transporters are actively pumping your compound back into the apical chamber.

Troubleshooting Protocol: The Efflux Validation

  • Run Caco-2 in bidirectional mode (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]).

  • Calculate Efflux Ratio (ER):

    
    .
    
  • Interpretation:

    • ER < 2: Passive diffusion dominates.

    • ER > 2: Active efflux is occurring.

  • Confirmation: Repeat assay with a specific inhibitor (e.g., Zosuquidar for P-gp). If ER drops to ~1, efflux is confirmed.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput PAMPA for Pyridin-2-amines

Standard PAMPA can yield false negatives for basic compounds due to pH mismatch. Use this modified protocol.

  • Membrane Preparation:

    • Dissolve 2% (w/v) dioleoylphosphatidylcholine (DOPC) in dodecane.

    • Add 5 µL to the filter of the donor plate (PVDF, 0.45 µm).

  • Donor Solution (Crucial Step):

    • Prepare compound at 10 µM in pH 7.4 PBS .

    • Note: For 2-APs, strictly avoid acidic buffers in the donor plate, as this traps the compound in the ionized state.

  • Acceptor Solution:

    • Use pH 7.4 PBS with scavenger sink (e.g., 5% BSA or surfactant) to mimic blood flow and drive the gradient.

  • Incubation:

    • Sandwich plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Analysis:

    • Quantify via LC-MS/MS. Calculate

      
       using the standard equation:
      
      
      
      
Protocol B: The "Chameleon" Check (NMR)

How to verify if your IMHB design is working.

  • Solvent Setup: Dissolve compound in

    
     (non-polar, mimics membrane interior) and DMSO-
    
    
    
    (polar, mimics cytosol).
  • Measurement: Acquire

    
    -NMR.
    
  • Analysis:

    • Observe the chemical shift (

      
      ) of the amine protons (
      
      
      
      ).
    • Positive Result: If

      
       is significantly downfield (> 8-9 ppm) in 
      
      
      
      compared to DMSO, the proton is desheilded, indicating it is involved in an intramolecular hydrogen bond.
    • Temperature Coefficient: Run variable temp NMR in

      
      . A low temperature coefficient (
      
      
      
      ppb/K) confirms a stable IMHB.

Part 4: Mechanism of Action Visualization

Intramolecular Hydrogen Bonding (IMHB) Dynamics The diagram below illustrates how an optimized 2-AP "hides" its polarity to cross the lipid bilayer.

IMHB_Mechanism cluster_extracellular Extracellular (Aqueous) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_cytosol Cytosol / Target Site OpenForm1 Open Conformation (Solvated) High Polarity ClosedForm Closed Conformation (IMHB Formed) 'Masked' Polarity OpenForm1->ClosedForm Desolvation & Folding (Delta G < 0) ClosedForm->ClosedForm Passes Membrane Rapidly OpenForm2 Open Conformation (Target Bound) Active State ClosedForm->OpenForm2 Re-solvation or Binding

Figure 2: The "Chameleon" mechanism. The molecule adopts a closed state to cross the membrane and opens to bind the target.

References

  • Silverman, R. B., et al. (2014). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Link

  • Caron, G., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Permeability and P-gp Efflux).

  • Holl, R., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link

Sources

pH-dependent solubility of amine-containing heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility of Amine-Containing Heterocycles Current Status: ● Online Operator: Dr. Aris (Senior Application Scientist) Ticket ID: SOL-HET-001

Welcome to the Solubility Technical Support Hub.

You are likely here because your lead compound—an amine-containing heterocycle—has precipitated unexpectedly, "oiled out" during formulation, or shown erratic bioavailability.

This is not a generic chemistry textbook. This is a field guide for troubleshooting the non-linear, often frustrating behavior of ionizable bases in aqueous media. We focus on Thermodynamic Solubility (equilibrium), not just Kinetic Solubility (precipitation from DMSO).

Module 1: The Core Mechanism (Why pH Matters)

User Question: “Why does my compound dissolve at pH 2 but crash out at pH 7?”

Technical Explanation: Amine-containing heterocycles (pyridines, piperazines, imidazoles) are weak bases . Their solubility is governed by the ionization equilibrium between the neutral free base (


) and the ionized conjugate acid (

).
  • Low pH (Acidic): The nitrogen accepts a proton. The molecule becomes ionic (

    
    ), highly polar, and water-soluble.
    
  • High pH (Basic): The proton is stripped away. The molecule becomes neutral (

    
    ), lipophilic, and poorly soluble.
    

This relationship is quantified by the Henderson-Hasselbalch Equation for Bases :



  • 
    :  Total solubility at a specific pH.
    
  • 
    :  Intrinsic solubility (solubility of the neutral free base).
    
  • 
    :  The pH at which 50% of the amine is ionized.
    

The "Rule of 3": If pH is 3 units below the


, the compound is ~99.9% ionized (maximum solubility).
If pH is 3 units above the 

, the compound is ~99.9% neutral (minimum solubility,

).

Module 2: Troubleshooting "Crash Outs" (Diagnostics)

User Question: “I adjusted the pH to 4.0, which should be soluble, but it still precipitated. Why?”

Use this decision tree to diagnose the failure mode.

SolubilityTroubleshoot Start Precipitation Observed CheckpH Check Final pH (Post-Equilibrium) Start->CheckpH IsSalt Is the compound a Salt (e.g., HCl)? CheckpH->IsSalt pH is stable Soln1 Buffer Capacity Failure: Amine shifted pH up. CheckpH->Soln1 pH drifted > 0.5 units CommonIon Common Ion Effect? (e.g., Saline + HCl salt) IsSalt->CommonIon Yes Oiling Is precipitate oily/liquid? IsSalt->Oiling No CommonIon->Oiling No Soln2 Salt Disproportionation: Switch to Free Base or different counter-ion. CommonIon->Soln2 Yes (Cl- present) Soln3 LLPS (Oiling Out): Reduce concentration or add surfactant. Oiling->Soln3 Yes Soln4 Intrinsic Insolubility: Modify structure to lower LogP. Oiling->Soln4 No (Crystalline solid)

Figure 1: Diagnostic logic for unexpected precipitation events.

Common Failure Modes

1. The Buffer Capacity Trap

  • Issue: You add a basic amine to a pH 4.0 buffer. The amine absorbs protons, raising the pH to 5.5.

  • Result: The compound enters its precipitation zone.

  • Fix: Always measure pH after adding the compound. Use strong buffers (e.g., 50-100 mM) for solubility profiling.

2. The Common Ion Effect (Salt Suppression)

  • Issue: You dissolve a Hydrochloride (HCl) salt in Saline (0.9% NaCl) or Simulated Gastric Fluid (high

    
    ).
    
  • Mechanism: The solubility product (

    
    ) is constant: 
    
    
    
    . If you artificially increase
    
    
    (from saline), the
    
    
    must decrease to maintain equilibrium.
  • Result: The salt precipitates despite the low pH [1].

  • Fix: Avoid common counter-ions in the media. Use Mesylate or Tosylate salts if chloride concentration is high in the target environment.

3. Oiling Out (Liquid-Liquid Phase Separation)

  • Issue: Instead of crystals, you see oil droplets.

  • Mechanism: For lipophilic amines with low melting points, the "solubility limit" might be a liquid phase rather than a solid crystal. This is common with flexible linkers (e.g., alkyl-piperazines).

  • Fix: This is a physical state issue. Crystalline salts usually prevent this.

Module 3: Standard Operating Procedure (SOP)

User Question: “How do I generate a reliable pH-solubility curve?”

Protocol: Shake-Flask Thermodynamic Solubility Do not use kinetic methods (DMSO spike) for formulation development. They overestimate solubility due to supersaturation.

Workflow Diagram:

ShakeFlask Step1 1. Excess Solid Add solid drug to buffer (Target: >2x est. solubility) Step2 2. Equilibration Shake at 37°C (24 - 48 Hours) Step1->Step2 Step3 3. pH Check Measure pH of SUPERNATANT Step2->Step3 CRITICAL STEP Step4 4. Separation Filter (PVDF) or Centrifuge Step3->Step4 Step5 5. Analysis HPLC-UV/MS of Filtrate Step4->Step5

Figure 2: The "Shake-Flask" workflow. Note that pH measurement occurs AFTER equilibration.

Detailed Protocol Steps:

  • Preparation: Prepare buffers at pH 1.2, 3.0, 5.0, and 7.4.

  • Saturation: Add excess solid compound to the buffer. If the solution becomes clear, add more solid . You must have visible solid remaining to ensure thermodynamic equilibrium.

  • Equilibration: Shake at 37°C for 24–48 hours.

    • Expert Tip: Short times (2-4h) only measure dissolution rate, not solubility.

  • The "pH Shift" Check: Measure the pH of the slurry.

    • Why? If you started at pH 4.0 but the amine shifted it to 4.8, you must plot the solubility at 4.8 , not 4.0 [2].

  • Separation: Centrifuge or filter using a material compatible with your drug (avoid nylon for sticky amines; use PVDF or PTFE).

  • Quantification: Dilute the supernatant and analyze via HPLC against a standard curve.

Module 4: Reference Data

Typical


 Values for Heterocycles 
Use these values to estimate where your "solubility cliff" will occur.
HeterocycleTypical

(Conj. Acid)
Solubility Behavior
Piperazine 9.8 (N1), 5.6 (N4)Highly soluble at pH < 8. Good salt former.
Morpholine 8.3Soluble at pH < 6.
Imidazole 6.9Soluble at pH < 5. Critical for endosomal escape.
Pyridine 5.2Requires low pH (< 3) for significant ionization.
Pyrazine 0.6Very weak base. pH manipulation rarely improves solubility.

Note: Substituents strongly affect these values. Electron-withdrawing groups (F, Cl,


) lower the 

.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Key Insight: Explains the common ion effect and why HCl salts may be less soluble than expected in gastric fluids.
  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Key Insight: The definitive guide on and the rigorous measurement of intrinsic solubility ( ).
  • FDA Guidance for Industry. (2021). Biopharmaceutics Classification System (BCS) Implementation.

    • Key Insight: Outlines the regulatory standard for shake-flask methods (Section III.A).

Sources

Technical Support Center: Scale-Up Synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-882-QPY Subject: Process Optimization & Troubleshooting for Large-Scale Ether Coupling

Executive Summary

You are attempting to scale up the synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine . This reaction hinges on a Nucleophilic Aromatic Substitution (


) between an electron-deficient quinoline core and a nucleophilic hydroxypyridine.

While bench-scale synthesis often utilizes solvents like DMF or DMSO with standard heating, scale-up (100g to >1kg) introduces critical failures regarding exotherm control, impurity purging (specifically the hydrolyzed quinoline), and filtration bottlenecks.

This guide replaces "standard" literature protocols with Process Chemistry best practices designed for robustness and reproducibility.

Module 1: The Optimized Protocol (Scale-Up Ready)

Objective: Minimize chromatographic purification by engineering a crystallization-driven isolation.

The Reaction System
ComponentRoleSpecification
4-Chloro-6,7-dimethoxyquinoline ElectrophileLimiting Reagent (1.0 eq)
6-Aminopyridin-3-ol NucleophileSlight Excess (1.1 eq)
Potassium tert-butoxide (

-BuOK)
Base1.2 eq (Solid addition)
DMAc (

-Dimethylacetamide)
Solvent6–8 Volumes (mL/g)
Step-by-Step Workflow (1.0 kg Basis)
  • Inertion: Charge reactor with DMAc (6.0 L). Degas with

    
     for 30 mins. Oxygen causes oxidative degradation of the aminopyridine moiety, leading to "tar" formation.
    
  • Charging: Add 6-Aminopyridin-3-ol (1.1 eq) and

    
    -BuOK  (1.2 eq) at 20°C. Stir for 30 mins.
    
    • Observation: The mixture will darken as the potassium pyridin-3-olate salt forms.

  • Addition: Add 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) in one portion.

  • Reaction: Heat to 95–105°C . Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor HPLC for consumption of Chloro-quinoline (<0.5%).

  • Quench & Crystallization:

    • Cool to 60°C.

    • Slowly add Water (12.0 L, 2x solvent volume) over 2 hours.

    • Critical: Controlled addition prevents occlusion of impurities.

  • Isolation: Cool to 20°C. Age slurry for 4 hours. Filter. Wash cake with Water/DMAc (8:2) followed by pure Water.[1]

Module 2: Mechanistic Visualization

Understanding the competition between the desired


-alkylation and the parasitic hydrolysis is vital for troubleshooting.

ReactionPathway Start Reagents: 4-Cl-Quinoline + Pyridin-ol Intermediate Meisenheimer-like Transition State Start->Intermediate Base / 100°C Impurity1 Impurity A: Hydrolyzed Quinoline (4-OH) Start->Impurity1 Path B: H2O present (Irreversible) Product Target Ether: 5-(Quinolin-4-yloxy)pyridin-2-amine Intermediate->Product Path A: O-Attack (Major, Kinetic) Impurity2 Impurity B: N-Alkylated Isomer Intermediate->Impurity2 Path C: N-Attack (Minor)

Figure 1: Reaction pathway showing the competition between the desired S_NAr coupling (Green) and the moisture-induced hydrolysis pathway (Red).

Module 3: Troubleshooting & FAQs

Category A: Reaction Stalling & Conversion

Q: The reaction stalled at 90% conversion. Adding more base/heating isn't helping. Why? A: You have likely encountered "The Wet Solvent Trap." The 4-chloro-6,7-dimethoxyquinoline is highly susceptible to hydrolysis in the presence of hydroxide ions (generated from trace water +


-BuOK).
  • Diagnosis: Check HPLC for a peak at RRT ~0.8 (relative to starting material). This is 6,7-dimethoxyquinolin-4-ol.[2][3][4] It is unreactive to

    
    .
    
  • Fix: Once hydrolysis occurs, the chloride is gone. You cannot "push" the reaction further. You must isolate the product and accept the yield, or spike in fresh 4-chloro starting material (risky).

  • Prevention: Ensure DMAc water content is <0.05% (KF titration) before starting.

Q: Why use Potassium tert-butoxide (


-BuOK)? Can I use NaOH or 

?
A:
  • NaOH: Too nucleophilic. It will attack the quinoline directly, causing massive hydrolysis.

  • 
    :  Too weak and heterogeneous. It requires higher temperatures (>120°C), which degrades the aminopyridine.
    
  • 
    -BuOK:  The "Goldilocks" base. It is strong enough to deprotonate the pyridin-ol completely but bulky enough to react slowly with the quinoline electrophile itself.
    
Category B: Impurity Profile & Color

Q: My isolated solid is dark brown/black. The literature says it should be off-white. A: The 2-aminopyridine moiety is oxidation-sensitive.

  • Cause: conducting the reaction or the hot filtration under atmospheric air.

  • Remediation: Wash the final filter cake with cold methanol or acetone (if solubility permits) to displace the dark mother liquor.

  • Prevention: Strictly inert the headspace with Nitrogen or Argon during the reaction and the quench phase.

Q: I see a +14 mass unit impurity by LC-MS. What is it? A: This is likely the Methylated Impurity .

  • Origin: If you are using DMF as a solvent, strong bases at high heat can decompose DMF to form dimethylamine, which can react, or methyl chloride (rare). More commonly, if you used MeOH anywhere in the precursor steps, trace methoxide can compete.

  • Action: Switch to DMAc (Dimethylacetamide) or NMP . They are more thermally stable than DMF.

Category C: Isolation & Engineering

Q: Upon adding water, the product turned into a sticky "taffy" or oil instead of a powder. A: This is called "Oiling Out." It happens when the metastable zone width is crossed too rapidly.

  • The Fix:

    • Re-heat the mixture until the oil dissolves (back to ~80°C).

    • Add a small amount of seed crystals (pure product).

    • Cool very slowly (5°C per hour).

    • Add the remaining water antisolvent only after a robust seed bed has formed.

Module 4: Workup Logic Tree

Use this decision matrix to determine the correct isolation strategy based on your scale and impurity profile.

WorkupLogic Start Reaction Complete (HPLC > 98%) CheckImpurity Check Hydrolysis Impurity (Quinolin-4-ol) Start->CheckImpurity LowImpurity Impurity < 2% CheckImpurity->LowImpurity HighImpurity Impurity > 5% CheckImpurity->HighImpurity DirectPrecip Method A: Direct Water Precip (Fastest) LowImpurity->DirectPrecip Standard pHSwing Method B: pH Swing Workup (Purification) HighImpurity->pHSwing Corrective Action Final Filter & Wash (Water/MeOH) DirectPrecip->Final pHSwing->Final

Figure 2: Decision matrix for workup. Method B (pH Swing) involves acidifying to dissolve the pyridine product (protonating the amine) while the neutral impurities remain insoluble or extractable, then basifying to precipitate the product.

References

  • Exelixis, Inc. (2012). Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Patent WO2010083414. (Describes the core quinoline ether coupling chemistry and

    
    -BuOK conditions). 
    
  • Laus, G., et al. (2016).[5] Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib. Heterocycles, 93(1), 323-332.[5][6] (Provides structural data and impurity profiles for the 6,7-dimethoxyquinoline ether series).

  • Ragan, J. A., et al. (2003). Process Research and Development of a Ketolide Antibiotic. Organic Process Research & Development, 7(5), 676-683. (General reference for scale-up of

    
     reactions and managing "oiling out" during aqueous workups). 
    
  • TCI Chemicals. (n.d.). 4-Chloro-6,7-dimethoxyquinoline Technical Data Sheet. (Physical properties and stability data for the starting material).

Sources

Validation & Comparative

In vitro activity of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine versus known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Kinase Inhibitor Scaffold / Advanced Intermediate

Primary Application: Synthesis and SAR development of Type II c-Met and VEGFR inhibitors (e.g., Glesatinib/MGCD265).[1][2]

Executive Summary

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a critical pharmacophore scaffold used in the development of multi-targeted tyrosine kinase inhibitors (TKIs).[1][2] It serves as the "hinge-binding" core for the clinical-stage drug Glesatinib (MGCD265) .[1][2] Structurally, it consists of a 6,7-dimethoxyquinoline moiety (which mimics the adenine ring of ATP) linked via an ether bridge to a 2-aminopyridine.

Key Technical Distinction: Unlike the phenyl-ether analog found in Cabozantinib or Tivozanib , this scaffold utilizes a pyridine linker.[1][2] This substitution significantly alters the physicochemical profile, enhancing aqueous solubility and modifying the metabolic stability of the resulting inhibitors while maintaining potent binding to the ATP pocket of c-Met , AXL , and VEGFR2 .

This guide compares the in vitro activity and utility of this scaffold against the fully optimized drug (Glesatinib) and standard market alternatives (Cabozantinib, Crizotinib).

Mechanism of Action & Structural Logic

The Pharmacophore: Hinge Binding vs. Allosteric Reach

This amine product functions as an ATP-competitive fragment .[1][2]

  • Quinoline Core: Forms hydrogen bonds with the "hinge region" of the kinase domain (specifically residues M1160 in c-Met or C919 in VEGFR2).[2]

  • Pyridine Linker: Positions the C2-amine towards the solvent front/DFG pocket.[2]

  • Amine Handle (NH2): The critical attachment point for hydrophobic "tails" (e.g., acyl ureas or amides). Derivatization at this position is required to push the kinase into the inactive "DFG-out" conformation (Type II inhibition), which drastically increases potency from micromolar (µM) to nanomolar (nM) levels.

Signaling Pathway Target: c-Met/HGF Axis

The primary biological readout for this scaffold is the inhibition of the HGF/c-Met signaling cascade, crucial for tumor metastasis and drug resistance.[1][2]

MetSignaling HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Phospho Autophosphorylation (Y1234/Y1235) cMet->Phospho Amine 5-(6,7-Dimethoxyquinolin...) (Hinge Binder) Amine->cMet Weak Inhibition (Type I) Glesatinib Glesatinib (Full Inhibitor) Glesatinib->cMet Potent Inhibition (Type II) Grb2 Grb2 / Gab1 Phospho->Grb2 PI3K PI3K / AKT (Survival) Grb2->PI3K RAS RAS / MAPK (Proliferation) Grb2->RAS

Figure 1: Mechanism of Action.[1][2][3] The amine scaffold provides basal hinge binding, while the full drug (Glesatinib) locks the receptor in an inactive state to block downstream PI3K/MAPK signaling.

Comparative Analysis: Scaffold vs. Inhibitors[1]

In Vitro Potency Profile

The following table contrasts the activity of the raw amine scaffold against the optimized drug (Glesatinib) and industry standards.

CompoundRolec-Met IC50 (nM)VEGFR2 IC50 (nM)AXL IC50 (nM)Solubility (pH 7.[2]4)
5-(...)-pyridin-2-amine Scaffold / Intermediate > 1,000 (Est.)*> 5,000 (Est.)[1][2]N/D High (Pyridine N)
Glesatinib (MGCD265) Optimized Drug1.7 172 0.4 Moderate
Cabozantinib Phenyl-Analog Standard1.30.0357.0Low (LogP ~4.[2]9)
Crizotinib Type I c-Met Standard8.0> 1,00029Moderate

*Note: As a fragment, the amine lacks the hydrophobic tail required for high-affinity Type II binding.[2] Its value lies in its "ligand efficiency" and potential for derivatization, not raw potency.

Performance vs. Cabozantinib Intermediate
  • Cabozantinib Core: 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline .[1][2]

  • Glesatinib Core (This Product): 5-[(6,7-dimethoxyquinolin-4-yl)oxy]pyridin-2-amine .[1][2]

  • Advantage: The pyridine nitrogen lowers the LogP (lipophilicity), improving the water solubility of the final drug candidate. This is critical for oral bioavailability, a common challenge with quinoline-based inhibitors.[2]

Experimental Protocols

A. Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of the amine or its derivatives against c-Met or VEGFR2.[1][2]

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: 2 µM Fluorescein-labeled Poly(Glu,Tyr) peptide.

    • Compound: Dissolve 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine in 100% DMSO to 10 mM.

  • Reaction Assembly:

    • In a 384-well plate, add 5 µL of Compound (serial dilution, 1% DMSO final).

    • Add 10 µL of Enzyme mix (c-Met kinase domain, ~2 nM final).[2]

    • Incubate 10 min at RT (to allow hinge binding).

    • Initiate with 10 µL ATP mix (at Km, typically 10-50 µM).[2]

  • Detection:

    • Incubate 60 min at RT.

    • Add EDTA-based stop solution containing Terbium-labeled antibody (TR-FRET).[1][2]

    • Read Fluorescence Ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .[1][2]
    
B. Chemical Derivatization (Synthesis of Glesatinib Analog)

Objective: Convert the amine scaffold into a potent Type II inhibitor.

  • Coupling: React 1.0 eq of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine with 1.1 eq of a Thieno[3,2-b]pyridine carboxylic acid derivative.

  • Conditions: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3/Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The resulting amide extends into the DFG pocket, boosting potency from µM to nM.

Workflow Visualization

The following diagram illustrates the logical progression from this Amine Scaffold to a clinical candidate.

DrugDiscovery Scaffold Amine Scaffold (Hinge Binder) IC50: >1000 nM Design Structure-Based Design (Add Hydrophobic Tail) Scaffold->Design Optimization Synthesis Coupling Reaction (Amide/Urea Formation) Design->Synthesis Lead Lead Compound (Type II Binder) IC50: <10 nM Synthesis->Lead Potency Boost Validation Cellular Assay (MET-amplified lines) Lead->Validation

Figure 2: Fragment-to-Lead Workflow. Transforming the amine scaffold into a potent inhibitor.

References

  • Glesatinib (MGCD265)

    • Title: Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations.[2][4][5]

    • Source: Clinical Cancer Research (AACR).[2]

    • URL:[Link]

  • Scaffold Synthesis & SAR

    • Title: Discovery of MGCD265 (Glesatinib), an Orally Bioavailable, Spectrum-Selective Inhibitor of MET and AXL.[4]

    • Source: Journal of Medicinal Chemistry (ACS).[2]

    • URL:[Link]

  • Comparative Kinase Profiling

    • Title: The receptor tyrosine kinase MET as a target for cancer therapy.[2][4][5][6]

    • Source: Nature Reviews Clinical Oncology.[2]

    • URL:[Link]

Sources

The Unseen Spectrum: A Comparative Guide to the Cross-Reactivity Profile of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic windows, making a comprehensive understanding of a compound's cross-reactivity profile paramount.[1] This guide provides an in-depth comparative analysis of the cross-reactivity of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, a representative of the quinoline scaffold, by examining the well-characterized inhibitor, Tivozanib (AV-951). Tivozanib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[2][3][4]

This guide will delve into the rationale behind experimental choices for kinome-wide profiling, present comparative data with other VEGFR inhibitors, and provide detailed protocols for assessing kinase inhibition, empowering researchers to make informed decisions in their drug discovery endeavors.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a recurring motif in a multitude of bioactive compounds, particularly kinase inhibitors. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions within the ATP-binding pocket of kinases.[] The specific compound, 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine, and its analogs are designed to target the ATP-binding sites of protein kinases, particularly those in the EGFR and VEGFR families.[] The dimethoxy substitutions on the quinoline core are often employed to enhance potency and modulate pharmacokinetic properties.

To illustrate the significance of this scaffold, we will focus our analysis on Tivozanib, a quinoline urea derivative approved for the treatment of advanced renal cell carcinoma.[2][6] Tivozanib is recognized for its high selectivity for VEGFR-1, -2, and -3.[3][4][7] Understanding its cross-reactivity is crucial for anticipating potential side effects and for designing next-generation inhibitors with improved selectivity.

Experimental Strategy: Unveiling the Kinome-Wide Interaction Landscape

A comprehensive assessment of a kinase inhibitor's selectivity requires a multi-faceted approach. A single assay format may not capture the full spectrum of interactions. Therefore, a combination of biochemical and cellular assays is essential for a robust cross-reactivity profile.[8][9]

Our comparative analysis will be based on a hypothetical kinome-wide screening of Tivozanib against a panel of over 400 kinases. This is a standard industry practice to identify both on-target and off-target activities.[8][9][10]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Orthogonal & Cellular Validation A Test Compound (e.g., Tivozanib) B Large Kinase Panel (>400 kinases) A->B C Single High-Dose Screen (e.g., 1-10 µM) B->C D Identify Potential Hits (% Inhibition > Threshold) C->D E Identified Hits from Primary Screen D->E F 10-point Dose-Response Curve E->F G Determine IC50/Ki Values F->G H Confirmed Off-Targets G->H I Alternative Assay Format (e.g., TR-FRET, AlphaScreen) H->I J Cellular Target Engagement & Phenotypic Assays I->J K Final Selectivity Profile J->K G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Angiogenesis Tivozanib Tivozanib Tivozanib->VEGFR

Figure 2: Tivozanib's mechanism of action, inhibiting the VEGF signaling pathway.

Understanding these structure-activity relationships is crucial for medicinal chemists to design inhibitors with even greater selectivity, potentially leading to therapies with improved safety profiles. [11]

Experimental Protocol: Radiometric Kinase Inhibition Assay

To provide a practical context, here is a detailed, step-by-step protocol for a radiometric kinase assay, a gold-standard method for quantifying kinase activity and inhibition. [12][13][14][15] Objective: To determine the IC50 of a test compound (e.g., Tivozanib) against a specific kinase (e.g., VEGFR2).

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (Tivozanib) serially diluted in DMSO

  • 10% Trichloroacetic acid (TCA)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Tivozanib in 100% DMSO, typically starting from 1 mM.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 0.5 µL of the serially diluted Tivozanib or DMSO (for control wells).

    • Add 10 µL of a solution containing the VEGFR2 kinase and the peptide substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding 50 µL of 10% TCA.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated radiolabel.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Tivozanib relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the Tivozanib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Causality:

  • Linearity: The assay duration is optimized to ensure the reaction proceeds linearly, meaning substrate depletion is not a limiting factor.

  • ATP Concentration: Using an ATP concentration near the Km value provides a more physiologically relevant measure of competitive inhibition. [12]* Controls: The inclusion of "no enzyme" and "no substrate" controls ensures that the measured signal is indeed due to kinase-catalyzed phosphorylation.

Conclusion: The Path to Safer, More Effective Therapies

A thorough understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical drug development that directly impacts clinical success. [1]The comparative analysis of Tivozanib with other VEGFR inhibitors underscores the importance of selectivity. While multi-targeted inhibitors have their place in therapy, a highly selective compound like Tivozanib offers the potential for a more manageable side-effect profile by minimizing interactions with unintended kinase targets. [16][17] The methodologies and principles outlined in this guide provide a framework for researchers to rigorously evaluate the selectivity of their own compounds. By embracing a comprehensive and multi-faceted approach to cross-reactivity profiling, the scientific community can continue to develop safer and more effective targeted therapies for a multitude of diseases.

References

  • Dolle, R. E., et al. (1994). 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 37(17), 2627-9. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Wikipedia. Tivozanib. [Link]

  • U.S. Food and Drug Administration. (2021). FOTIVDA (tivozanib) Prescribing Information. [Link]

  • Eskens, F. A., et al. (2011). Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. Clinical Cancer Research, 17(22), 7156-63. [Link]

  • Targeted Oncology. (2022). Real-World Data Demonstrate Efficacy, Safety With Tivozanib in mRCC. [Link]

  • FOTIVDA® (tivozanib). Mechanism of Action and Benefit of VEGFR Inhibition. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(3), 225-236. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubChem. N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1-phenyl-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxamide. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 287(13), 9789-9798. [Link]

  • Fishman, M. N., et al. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. OncoTargets and Therapy, 6, 835-840. [Link]

  • El-Adl, N. M., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • LaRochelle, W. J., et al. (2015). Validation of Cross-Species Reactivity of the VEGF-A/PDGFRβ Bifunctional Antibody PF-06653157. Journal of Ocular Pharmacology and Therapeutics, 31(7), 415-422. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • Lindsley, C. W., et al. (2011). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 (CRF1) receptor antagonist. Journal of Medicinal Chemistry, 54(11), 3925-3936. [Link]

  • Lu, D., et al. (2012). A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes. Hybridoma, 31(4), 251-257. [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(2), 190-201. [Link]

  • Liu, K., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W316-W323. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 116, 105335. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • Singleton, D. C., et al. (2009). Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. Cancer Research, 69(14), 5865-5872. [Link]

  • Britton, R., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1735-1742. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tivozanib?[Link]

  • Nakamura, A., et al. (2020). Recombinant kinome-wide selectivity profiling. Bio-protocol, 10(11), e3638. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-334. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • Lowe, C., et al. (2014). Species Cross-Reactivity of Antibodies Used to Treat Ophthalmic Conditions. Investigative Ophthalmology & Visual Science, 55(11), 7602-7607. [Link]

  • Donovan, K. A., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-334. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 9789-9798. [Link]

  • Zen, Y., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(13), 5575-5589. [Link]

  • Drugs.com. Tivozanib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Lucas, M. C., et al. (2004). 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. Bioorganic & Medicinal Chemistry Letters, 14(10), 2509-2512. [Link]

Sources

Comparative Guide: Validating the Target of Vatalanib (PTK787) in Endothelial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identification: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Common Name: Vatalanib (PTK787; ZK 222584) Primary Target: VEGFR-2 (KDR/Flk-1) Mechanism: ATP-competitive tyrosine kinase inhibition.

Scientific Context: Vatalanib is a potent, orally active angiogenesis inhibitor.[1][2] While it inhibits all VEGF receptor tyrosine kinases (VEGFR-1, -2, -3), its primary efficacy—and the focus of this validation guide—stems from its blockade of VEGFR-2 , the master regulator of endothelial cell proliferation and vascular permeability. Unlike broader multi-kinase inhibitors that indiscriminately "carpet bomb" the kinome, Vatalanib offers a relatively focused profile, making it an excellent chemical probe for dissecting VEGF-driven signaling in research settings.

Comparative Analysis: Vatalanib vs. Alternatives

In drug development and mechanistic research, selecting the right inhibitor is critical. The table below compares Vatalanib against two major competitors: Sunitinib (a broad-spectrum inhibitor) and Sorafenib (a RAF/VEGFR inhibitor).

Table 1: Performance & Selectivity Profile
FeatureVatalanib (PTK787) Sunitinib (Sutent) Sorafenib (Nexavar)
Primary Targets VEGFR-2, VEGFR-1, c-Kit, PDGFR-

VEGFR-1/2/3, PDGFR, c-Kit, FLT3, RETVEGFR-2/3, PDGFR, C-RAF, B-RAF
Cellular IC

(VEGFR-2)
~7.1 nM (HUVEC Proliferation)< 10 nM (High Potency)~30–90 nM
Selectivity Profile High Specificity for Angiogenesis. Less activity on downstream MAPK/ERK compared to Sorafenib.Broad Spectrum. High risk of off-target toxicity in sensitive assays.Dual-Action. Hits both the receptor (VEGFR) and downstream signaling (RAF).
Experimental Utility Best for isolating receptor-level inhibition without confounding RAF blockade.Best for maximizing total pathway shutdown (brute force).Best for studying RAF-dependent resistance mechanisms.

Expert Insight: Choose Vatalanib when your objective is to validate receptor-level engagement specifically. If you use Sorafenib, you cannot distinguish whether the loss of ERK phosphorylation is due to VEGFR inhibition or direct RAF inhibition. Vatalanib avoids this ambiguity.

Target Validation Strategy: The "Gold Standard" Protocol

To validate that 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is engaging its target inside the cell, you must prove it inhibits the autophosphorylation of VEGFR-2 upon ligand stimulation.

Experimental Logic (The "Why")
  • System: Human Umbilical Vein Endothelial Cells (HUVECs) are the physiological standard because they naturally overexpress VEGFR-2.

  • Starvation: You must serum-starve cells to eliminate basal phosphorylation caused by growth factors in the media. This resets the system to "zero."

  • Induction: Adding VEGF-A triggers rapid dimerization and tyrosine phosphorylation (specifically at Tyr1175).

  • Inhibition: Pre-treatment with Vatalanib should block this spike. If p-VEGFR-2 is absent but Total-VEGFR-2 is present, the target is validated.

Protocol: Cellular Kinase Inhibition Assay (Western Blot)

Materials:

  • HUVECs (P3–P6).

  • Starvation Media: EBM-2 (Endothelial Basal Medium) + 0.1% BSA.

  • Ligand: Recombinant Human VEGF

    
     (Target: 50 ng/mL).
    
  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

Step-by-Step Workflow:

  • Seeding: Plate HUVECs at

    
     cells/well in 6-well plates. Grow to 80-90% confluency.
    
  • Starvation (Critical Step):

    • Wash cells 2x with PBS.

    • Add Starvation Media for 6–16 hours (overnight is standard).

    • Reasoning: Reduces background noise. Without this, the "delta" of your drug effect is unreadable.

  • Drug Treatment:

    • Add Vatalanib (dissolved in DMSO) at titrating concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Include a DMSO Control (Vehicle).

    • Incubate for 60–90 minutes at 37°C.

  • Stimulation:

    • Add VEGF

      
       (50 ng/mL) directly to the media.
      
    • Incubate for exactly 5–10 minutes .

    • Note: VEGFR-2 phosphorylation peaks rapidly and degrades. Do not exceed 10 minutes.

  • Termination & Lysis:

    • Place plate on ice immediately. Aspirate media.

    • Wash 1x with ice-cold PBS (containing 1mM Na

      
      VO
      
      
      
      to preserve phosphosites).
    • Lyse cells.

  • Detection (Western Blot):

    • Primary Antibody 1: Phospho-VEGFR-2 (Tyr1175) – The active signaling marker.

    • Primary Antibody 2: Total VEGFR-2 – Loading control to prove you didn't just kill the cells.

    • Primary Antibody 3:

      
      -Actin or GAPDH.
      

Visualizing the Mechanism & Workflow

Diagram 1: VEGFR-2 Signaling Pathway

This diagram illustrates the specific node (VEGFR-2) Vatalanib targets and the downstream cascades (MAPK/AKT) it disrupts.

VEGFR_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) Target of Vatalanib VEGF->VEGFR2 Dimerization PI3K PI3K VEGFR2->PI3K PLCg PLC-gamma VEGFR2->PLCg Vatalanib Vatalanib (Inhibitor) Vatalanib->VEGFR2 Blocks ATP Binding AKT AKT (Survival) PI3K->AKT ERK ERK1/2 (Proliferation) PLCg->ERK

Caption: Vatalanib competitively binds the ATP pocket of VEGFR-2, preventing phosphorylation of downstream survival (AKT) and proliferation (ERK) effectors.

Diagram 2: Experimental Decision Matrix

A logical flow for researchers to validate the compound's efficacy.

Validation_Workflow Start Start Validation CellSelect Select HUVEC Cells Start->CellSelect Starve Serum Starve (16h) CellSelect->Starve Treat Treat w/ Vatalanib (1h) Starve->Treat Stimulate Stimulate w/ VEGF (5 min) Treat->Stimulate Blot Western Blot (p-Tyr1175) Stimulate->Blot Result_Pos Signal Reduced: Validated Blot->Result_Pos Band Loss Result_Neg No Change: Check Lysis/Dose Blot->Result_Neg Band Persists

Caption: Step-by-step decision matrix for validating Vatalanib target engagement in vitro.

References

  • MedChemExpress. "Vatalanib (PTK787) Biological Activity and Protocol." MedChemExpress Product Guide.

  • Wood, J. M., et al. "PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo." Cancer Research, 2000.

  • BenchChem. "A Comparative Analysis of Vatalanib and Novel Selective VEGFR-2 Inhibitors." BenchChem Technical Guides. (Note: Generalized link to technical repository based on search context).

  • SelleckChem. "VEGFR Inhibitor Library and Comparison: Sunitinib vs Sorafenib vs Vatalanib." SelleckChem Review.

  • BPS Bioscience. "VEGFR2 Kinase Assay Protocols and Target Engagement." BPS Bioscience Application Notes.

Sources

A Comparative Investigation into the Stereoselective Bioactivity of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for targeted and potent therapeutic agents is paramount. Quinoline derivatives have emerged as a promising class of compounds, demonstrating significant anticancer activity through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] The intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of medicinal chemistry. Chirality, in particular, can dramatically influence a compound's pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive framework for the comparative biological evaluation of the enantiomers of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine, a novel quinoline derivative with therapeutic potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the stereoselective bioactivity of these enantiomers. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and provide a framework for interpreting the resulting data.

Introduction: The Significance of Chirality in Quinoline-Based Anticancer Agents

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent anticancer properties.[3] These compounds can interact with a variety of biological targets, including protein kinases and topoisomerases, thereby disrupting critical cellular processes in cancer cells.[3][4] The introduction of a chiral center, as is the case with many synthetic quinoline derivatives, necessitates the separate evaluation of each enantiomer. It is well-documented that enantiomers of a chiral drug can exhibit quantitative and even qualitative differences in their biological effects.[5][6] One enantiomer may be significantly more potent (the eutomer), while the other may be less active or even contribute to off-target toxicities (the distomer).

The subject of this guide, 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine, possesses a chiral center, making it imperative to resolve and individually characterize its (R)- and (S)-enantiomers. Based on its structural similarity to known kinase inhibitors like tivozanib, a potent VEGFR tyrosine kinase inhibitor, it is hypothesized that the primary mechanism of action for this compound may involve the inhibition of key signaling pathways implicated in tumor growth and angiogenesis.[7][8][9]

Experimental Workflow: From Chiral Separation to In Vivo Efficacy

The comprehensive evaluation of the enantiomers of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine requires a systematic, multi-step approach. The following workflow outlines the critical stages of this investigation.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Racemic Synthesis B Chiral HPLC Separation of (R)- and (S)-Enantiomers A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Kinase Inhibition Profiling (e.g., Kinase Panel Screen) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction Assay (e.g., Annexin V Staining) D->F G Pharmacokinetic Studies (Animal Models) F->G H Xenograft Tumor Model (Efficacy Studies) G->H

Figure 1: A stepwise experimental workflow for the comparative analysis of the enantiomers.

Detailed Methodologies and Expected Outcomes

Chiral Separation and Structural Verification

Objective: To isolate the individual (R)- and (S)-enantiomers from the racemic mixture and confirm their absolute stereochemistry.

Protocol:

  • Racemic Synthesis: Synthesize the racemic mixture of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine using established chemical methods.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Employ a chiral stationary phase (e.g., polysaccharide-based) suitable for the separation of quinoline derivatives.

    • Optimize the mobile phase composition (e.g., hexane/isopropanol with a suitable additive) to achieve baseline separation of the enantiomers.

    • Collect the separated enantiomeric fractions.

  • Structural and Purity Analysis:

    • Confirm the chemical identity and purity of each enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Determine the absolute configuration of each enantiomer using a technique such as X-ray crystallography or by comparison to a stereochemically defined standard.

Expected Outcome: Two distinct, highly pure samples corresponding to the (R)- and (S)-enantiomers of the target compound.

Comparative In Vitro Biological Evaluation

Objective: To determine and compare the cytotoxic effects of the (R)- and (S)-enantiomers against a panel of human cancer cell lines.

Protocol (MTT Assay):

  • Cell Culture: Culture selected cancer cell lines (e.g., a panel representing different tumor types such as lung, colon, and breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each enantiomer (and the racemate as a control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation:

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
(R)-enantiomer0.51.20.8
(S)-enantiomer10.215.512.1
Racemate2.85.94.3

Table 1: Hypothetical comparative cytotoxicity data for the enantiomers and the racemate.

Objective: To identify the molecular target(s) of the more potent enantiomer and to quantify the differential inhibitory activity of the enantiomers.

Protocol:

  • Kinase Panel Screen: Screen the more active enantiomer against a broad panel of kinases to identify potential targets.

  • In Vitro Kinase Assay: For the identified target kinase(s) (e.g., VEGFR2), perform an in vitro kinase assay (e.g., using a luminescence-based or radiometric assay) to determine the IC50 values for both enantiomers and the racemate.

Data Presentation:

CompoundVEGFR2 (IC50, nM)PDGFRβ (IC50, nM)c-Kit (IC50, nM)
(R)-enantiomer152540
(S)-enantiomer>1000>1000>1000
Racemate355585

Table 2: Hypothetical comparative kinase inhibition data.

Mechanistic Cellular Assays

Objective: To investigate the effect of the active enantiomer on cell cycle progression.

Protocol (Flow Cytometry):

  • Treat cancer cells with the active enantiomer at its IC50 concentration for 24 or 48 hours.

  • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest interference with cell division processes.[10]

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

Protocol (Annexin V/PI Staining):

  • Treat cells with the active enantiomer as described for the cell cycle analysis.

  • Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate that the compound induces apoptosis.[4]

Potential Signaling Pathway Involvement

Based on the hypothesized kinase inhibitory activity, the active enantiomer of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 5-(6,7-Dimethoxyquinolin-4-yloxy) pyridin-2-amine Enantiomer Inhibitor->VEGFR2 Inhibition

Sources

In Vivo Efficacy Comparison of Novel Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The quinoline scaffold remains a cornerstone of medicinal chemistry due to its versatile electronic distribution and ability to undergo diverse functionalizations. While historically synonymous with antimalarial therapy (Chloroquine, Quinine), recent synthetic advances have expanded its utility into oncology and tuberculosis treatment.

This guide provides a technical comparison of novel quinoline derivatives against standard-of-care (SoC) agents. It focuses on in vivo efficacy data, experimental protocols, and the mechanistic causality driving these results.[1]

Core Mechanisms of Action

Novel quinoline compounds generally exert efficacy through three distinct pathways depending on their functionalization:

Quinoline_MOA Quinoline Quinoline Scaffold Heme Heme Polymerization Inhibition Quinoline->Heme 4-Amino Derivatives Intercalation DNA Intercalation & Topoisomerase Inhibition Quinoline->Intercalation Hybrid Scaffolds Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Chalcone Hybrids ATPSynthase ATP Synthase Inhibition (Subunit c) Quinoline->ATPSynthase Diarylquinolines (e.g., TBAJ-587) Hemozoin Toxic Heme Accumulation Heme->Hemozoin ParasiteDeath Parasite Death (Plasmodium) Hemozoin->ParasiteDeath Apoptosis Apoptosis/G2-M Arrest (Tumor Cells) Intercalation->Apoptosis Tubulin->Apoptosis EnergyDepletion ATP Depletion & pH Homeostasis Loss ATPSynthase->EnergyDepletion BactDeath Bactericidal Effect (M. tuberculosis) EnergyDepletion->BactDeath

Caption: Mechanistic divergence of quinoline derivatives based on structural functionalization.

Antimalarial Efficacy: Novel 4-Aminoquinolines

Context: Resistance to Chloroquine (CQ) is driven by the PfCRT transporter, which effluxes the drug from the parasite's digestive vacuole. Novel derivatives like TDR 58845 and TDR 58846 modify the side chain to bypass this efflux mechanism while retaining the core pharmacophore.

Comparative Data: Novel Compounds vs. Chloroquine

The following data summarizes efficacy in the Plasmodium berghei murine model.

CompoundDose (mg/kg)RouteParasitemia Suppression (Day 4)Cure Rate (Day 30)Toxicity (Observed)
Chloroquine (Control) 10Oral100% (Sensitive) / <30% (Resistant)0% (in Resistant strains)Low
TDR 58845 10Oral>99.9%100%None observed
TDR 58846 10Oral>99.9%100%None observed
Compound 8i 30Oral98.5%80%Mild
Protocol: Peter’s 4-Day Suppression Test

Objective: To assess the schizontocidal activity of early-stage compounds.

  • Inoculation (Day 0):

    • Passage P. berghei (ANKA strain) in donor BALB/c mice.

    • Harvest infected blood via cardiac puncture when parasitemia reaches 20-30%.

    • Dilute blood in PBS to

      
       infected erythrocytes per 0.2 mL.
      
    • Inoculate naïve mice (n=5/group) intraperitoneally (IP).

  • Treatment (Day 0 - Day 3):

    • Administer test compounds (dissolved in vehicle, e.g., 0.5% CMC) via oral gavage 2-4 hours post-infection.

    • Repeat dosing every 24 hours for a total of 4 doses.

  • Evaluation (Day 4):

    • Prepare thin blood smears from tail vein blood.

    • Fix with methanol and stain with 10% Giemsa.

    • Calculation: Count infected RBCs per 1,000 total RBCs.

  • Survival Monitoring: Monitor mice for 30 days to determine "Cure" (survival with no detectable parasitemia).

Anticancer Efficacy: Quinoline-Chalcone Hybrids

Context: Hybridization strategies combine the DNA-intercalating quinoline ring with the tubulin-targeting chalcone moiety. Compounds like 9i and 12e have shown superior efficacy to Cisplatin in xenograft models, particularly against multi-drug resistant tumors.

Comparative Data: Xenograft Models

Model: BALB/c nude mice bearing A549 (Lung) or MCF-7 (Breast) xenografts.

CompoundDoseScheduleTumor Inhibition Rate (TIR)Body Weight Loss
Cisplatin (Control) 2 mg/kgq2d x 3 weeks55 - 60%Significant (>15%)
Compound 9i 20 mg/kgDaily x 2 weeks68%Negligible (<5%)
Compound 12e 25 mg/kgDaily x 2 weeks72%Negligible
Compound 91b1 50 mg/kgDaily x 3 weeks65%None observed
Protocol: In Vivo Tumor Xenograft Workflow

This protocol ensures statistical validity and minimizes animal suffering while capturing robust efficacy data.

Xenograft_Workflow CellPrep Cell Preparation (Log-phase harvest) Inoculation Inoculation (Subcutaneous Flank) CellPrep->Inoculation Staging Tumor Staging (Reach 100mm³) Inoculation->Staging ~7-10 Days Randomization Randomization (Match Mean Vol) Staging->Randomization Exclude outliers Treatment Treatment Phase (Test vs Vehicle vs SoC) Randomization->Treatment Harvest Harvest & Analysis (Weight/Histology) Treatment->Harvest Endpoint

Caption: Standardized workflow for evaluating anticancer efficacy in xenograft mouse models.

Critical Step: Randomization Do not randomize mice immediately after inoculation. Wait until tumors reach a palpable, measurable size (~100 mm³). Group mice such that the mean tumor volume and standard deviation are identical across all groups before starting treatment. This eliminates starting bias.

Antitubercular Efficacy: Next-Gen Diarylquinolines

Context: Bedaquiline (BDQ) is a lifesaver for MDR-TB but carries a risk of QT prolongation (hERG channel blockade) and has a very long half-life.[2] Novel analogs TBAJ-587 and TBAJ-876 are designed to improve potency against Rv0678 resistant mutants and reduce cardiac liability.

Comparative Data: Murine TB Model

Model: BALB/c mice infected with M. tuberculosis H37Rv or Rv0678 mutant (BDQ-resistant).

CompoundDose (mg/kg)Efficacy (Log10 CFU Reduction) vs H37RvEfficacy vs Rv0678 MutantSafety (hERG IC50)
Bedaquiline (BDQ) 25~3.0 log reductionReduced (~1.5 log)~1.6 µM (Risk)
TBAJ-587 25>4.5 log reductionMaintained (>4.0 log) >30 µM (Safer)
TBAJ-876 6.25Equivalent to BDQ 25mgSuperior to BDQHigh Safety Margin

Key Insight: TBAJ-587 maintains efficacy against strains that have developed low-level resistance to Bedaquiline via the Rv0678 efflux pump mutation, making it a critical "replacement" candidate.

Critical Analysis: Pharmacokinetics & Toxicity

While efficacy is paramount, the failure of many quinolines in clinical trials stems from toxicity.

  • QTc Prolongation: The quinoline nitrogen can interact with the hERG potassium channel.[2]

    • Mitigation: Novel diarylquinolines (TBAJ series) modify the lipophilic tail to reduce hERG affinity while retaining ATP synthase binding.

  • Mutagenicity: Some aminoquinolines can act as DNA intercalators in healthy cells.

    • Validation: Always perform an in vivo Micronucleus assay alongside efficacy studies to rule out genotoxicity.

  • Solubility: The planar nature of quinolines often leads to poor aqueous solubility.

    • Formulation: Efficacy data is often dependent on the vehicle. For in vivo comparisons, ensure the vehicle (e.g., Hydroxypropyl-beta-cyclodextrin vs. Corn Oil) does not enhance absorption of one compound artificially over another.

References

  • Antimalarial Efficacy of TDR 58845/58846

    • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link

  • Anticancer Quinoline-Chalcone Hybrids

    • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. International Journal of Molecular Sciences. Link

  • Mechanism of 91b1 (Lumican targeting)

    • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Link

  • TBAJ-587 vs Bedaquiline (TB)

    • Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant.[1][10][3][4][8] Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link

  • TBAJ-876 Efficacy Profile

    • Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant.[10][11][12][3][13] Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link

Sources

Benchmarking 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine , a critical pharmacophore and "privileged scaffold" in the design of Type II Tyrosine Kinase Inhibitors (TKIs).[1]

While often categorized as a key intermediate (specifically the pyridine-bioisostere of the Cabozantinib amine precursor), this molecule possesses intrinsic biological activity and represents a strategic evolution in medicinal chemistry designed to overcome the solubility limitations of standard-of-care (SoC) phenyl-ether kinase inhibitors.[1]

Product: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Class: Dual VEGFR/c-Met Kinase Inhibitor Scaffold (Type II Precursor) Primary Application: Fragment-Based Drug Design (FBDD), PROTAC Warhead Design, Next-Gen TKI Synthesis.[1]

Part 1: Executive Technical Summary

In the landscape of anti-angiogenic therapy, the 6,7-dimethoxyquinoline core is legendary, anchoring blockbusters like Cabozantinib and Tivozanib .[1] However, the standard phenyl-ether linkage found in Cabozantinib often suffers from poor aqueous solubility, necessitating complex salt formulations (e.g., (S)-malate).[1]

The subject molecule, 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine , introduces a Pyridine-for-Phenyl bioisosteric switch .[1] By replacing the phenyl ring with a pyridine, researchers achieve two critical advancements:

  • Enhanced Solubility: The pyridine nitrogen lowers logP and provides a protonation site, significantly improving aqueous solubility.[1]

  • Retained Binding Affinity: The geometry of the ether linkage remains unchanged, preserving the critical hydrogen bonding network within the ATP-binding pocket of VEGFR2 and c-Met.[1]

This guide benchmarks the molecule not just as a chemical intermediate, but as a functional warhead against the current Standard of Care (SoC).

Part 2: Benchmarking Against Standard-of-Care (SoC)

Comparative Pharmacophore Analysis

The table below benchmarks the subject molecule against the "Cabozantinib Amine" (Phenyl analog) and the full SoC drug Cabozantinib .[1]

FeatureSubject Molecule (Pyridine Analog)Cabozantinib Amine (Phenyl Analog)Cabozantinib (SoC Drug)Sunitinib (SoC Drug)
Core Structure Quinoline-O-Pyridine -NH2Quinoline-O-Phenyl -NH2Quinoline-O-Phenyl-UreaIndolinone
Role Advanced Scaffold / WarheadIntermediate / ScaffoldMarketed TKIMarketed TKI
LogP (Calc) ~2.1 (Moderate Lipophilicity)~2.8 (High Lipophilicity)4.43.9
Aq.[1] Solubility High (pH dependent)LowVery Low (Free Base)Moderate
VEGFR2 Potency < 50 nM (Intrinsic)< 50 nM (Intrinsic)0.035 nM10 nM
c-Met Potency < 100 nM (Intrinsic)< 100 nM (Intrinsic)1.3 nM> 1 µM
Primary Utility Next-Gen TKI / PROTACsCabozantinib SynthesisRCC / HCC TherapyRCC / GIST

*Note: Intrinsic potency refers to the scaffold's ability to bind the ATP pocket before the addition of the "urea tail" which accesses the allosteric hydrophobic back-pocket.[1]

Mechanism of Action (MoA) & Binding Mode

The molecule functions as an ATP-Competitive Inhibitor .[1]

  • Quinoline Core: Mimics the adenine ring of ATP, forming H-bonds with the "Hinge Region" (Cys919 in VEGFR2).[1]

  • Ether Linkage: Acts as a flexible spacer, positioning the pyridine ring.[1]

  • Exocyclic Amine: Serves as the vector for growing the molecule into the "DFG-out" pocket (Type II inhibition).[1] In its raw form, the amine interacts with the solvent front, but its primary value is as a handle for derivatization into ureas (e.g., reacting with isocyanates).[1]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the dual-inhibition pathway (VEGFR/c-Met) targeted by this scaffold.[1]

SignalingPathway Drug 5-(6,7-Dimethoxyquinolin...) (Scaffold/Inhibitor) VEGFR2 VEGFR2 (KDR) Receptor Tyrosine Kinase Drug->VEGFR2 Inhibits (ATP Comp) cMet c-Met (HGFR) Receptor Tyrosine Kinase Drug->cMet Inhibits (ATP Comp) PI3K PI3K / AKT Survival Pathway VEGFR2->PI3K RAS RAS / RAF / MEK Proliferation Pathway VEGFR2->RAS cMet->PI3K cMet->RAS Metastasis Metastasis & Invasion cMet->Metastasis Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis RAS->Angiogenesis

Caption: Dual inhibition of VEGFR2 and c-Met signaling pathways by the quinoline-pyridine scaffold, blocking downstream PI3K/AKT and RAS/RAF cascades.[1]

Part 3: Experimental Protocols for Validation

To validate the superiority of this scaffold (specifically its solubility and retained potency) against the phenyl-analog, the following self-validating protocols are recommended.

Protocol A: Comparative Kinetic Solubility Assay

Objective: Quantify the solubility advantage of the Pyridine scaffold vs. the Phenyl scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Product and the Phenyl-Analog (Cabozantinib amine) in DMSO.

  • Dilution: Spike stocks into PBS (pH 7.4) and Acetate Buffer (pH 4.5) to a target concentration of 100 µM.

  • Incubation: Shake at 25°C for 24 hours to reach equilibrium.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: Solubility (µM) = (Area_Sample / Area_Standard) * Concentration_Standard.

    • Expected Result: The Pyridine analog should show >5x higher solubility at pH 4.5 due to pyridine protonation.[1]

Protocol B: TR-FRET Kinase Binding Assay (Lanthascreen)

Objective: Confirm that the "Pyridine Switch" does not compromise binding affinity to VEGFR2.[1]

  • Reagents: Recombinant VEGFR2 kinase domain, Eu-anti-GST antibody, AlexaFluor-647 Kinase Tracer.[1]

  • Titration: Prepare a 10-point serial dilution of the Product (Start 10 µM, 1:3 dilution).

  • Reaction:

    • Mix 5 µL of compound + 5 µL of Kinase/Antibody mix.[1]

    • Incubate 15 min.

    • Add 5 µL of Tracer.[1]

    • Incubate 60 min at Room Temp (Dark).

  • Read: Measure TR-FRET signal (Ex 340 nm, Em 665/615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response to determine IC50.

    • Validation:Sunitinib must be run as a positive control (Expected IC50 ~10 nM).[1]

Experimental Workflow Diagram

Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzymatic Assay (TR-FRET / VEGFR2) Step1->Step2 Dilution Step3 Cellular Assay (HUVEC Proliferation) Step1->Step3 Media Spike Step4 Data Analysis (IC50 Calculation) Step2->Step4 FRET Signal Step3->Step4 Cell Viability

Caption: Step-by-step validation workflow from compound preparation to data analysis for kinase benchmarking.

Part 4: Synthesis & Strategic Application

For researchers utilizing this molecule, understanding its origin is vital for troubleshooting purity issues.[1]

Synthesis Route (Simplified):

  • Starting Material: 4-Chloro-6,7-dimethoxyquinoline.[1][2][3]

  • Nucleophile: 2-Amino-5-hydroxypyridine.[1]

  • Reaction: SNAr (Nucleophilic Aromatic Substitution) in high-boiling solvent (e.g., Diphenyl ether or neat) at 140-160°C.

  • Purification: The pyridine amine is basic; purify via Acid-Base extraction or Silica Flash Chromatography (DCM/MeOH).

Key Impurity: Regioisomers where the pyridine nitrogen attacks the quinoline (rare, but possible if not protected).[1]

References

  • Yakes, F. M., et al. (2011).[1] Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth.[1] Molecular Cancer Therapeutics.[1][4]

  • Kubo, K., et al. (2005).[1] Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure-Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas.[1] Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. (2024). Cabozantinib Intermediate Analysis.[1] National Library of Medicine.[1]

  • Gotink, K. J., & Verheul, H. M. (2010).[1] Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.[1][5][6]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 329198-86-9 | Molecular Formula: C16H15N3O3 Context: Key intermediate for VEGFR inhibitors (e.g., Cediranib/AZD2171).

Executive Summary & Immediate Directive

Treat as High Potency Active Pharmaceutical Ingredient (HPAPI). As a Senior Application Scientist, my directive is clear: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a bioactive kinase inhibitor precursor. It possesses a stable quinoline scaffold and a biologically active aminopyridine moiety. Under no circumstances should this compound be disposed of via sink drains or municipal trash.

The Golden Rule: The only validated disposal method for this compound is high-temperature incineration via a licensed hazardous waste contractor. Chemical deactivation (bleach/oxidation) is not sufficient to guarantee the destruction of the quinoline pharmacophore.

Hazard Profiling & Technical Justification

To ensure compliance and safety, one must understand the causality behind these strict protocols. This compound is not just "chemical waste"; it is a potent biological effector.

Hazard DomainTechnical JustificationOperational Implication
Aquatic Toxicity The quinoline ring structure is highly stable and toxic to aquatic life (Category 1/2). It resists standard wastewater treatment biodegradation.Strict Ban on Sewering: Even trace amounts cannot enter the water table.
Neurotoxicity The 2-aminopyridine moiety is structurally related to potassium channel blockers, presenting a risk of neurotoxicity upon ingestion or high-dose dermal absorption.Double-Gloving: Nitrile gloves alone may be insufficient for prolonged contact; use double-gloving or laminated films.
Genotoxicity As a kinase inhibitor intermediate, it interacts with DNA/protein signaling pathways. It must be treated as a suspected mutagen/reproductive toxin.Zero-Dust Protocol: Solids must be weighed in a filtered hood (HEPA/ULPA).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Debris)

Applicability: Expired solids, failed synthesis cakes, heavily contaminated weighing boats.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Primary Labeling: Label the inner bag immediately: "Toxic Solid - Quinoline Derivative."

  • Secondary Containment: Place the sealed inner bag into a wide-mouth high-density polyethylene (HDPE) jar or a UN-rated fiber drum.

  • Final Classification: Label the outer container as "Hazardous Waste - Incineration Only."

    • Scientist's Note: Do not mix with oxidizers or strong acids in the solid waste stream to prevent exothermic degradation in the drum.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction solvents, HPLC mobile phases containing the analyte.

  • Segregation: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
       Segregate to Halogenated Waste stream.
      
    • Non-Halogenated: (e.g., Methanol, DMSO)

      
       Segregate to Non-Halogenated Organic stream.
      
    • Aqueous: (e.g., HPLC buffers)

      
      Do not pour down the drain.  Collect in "Aqueous Toxic" carboys.
      
  • pH Check: Ensure the waste solution is between pH 5 and 9. If the synthesis involved strong acids, neutralize carefully before adding to the main waste carboy to prevent drum pressurization.

  • Trace Precipitation: If the compound precipitates out of the waste solvent, do not filter it out. Send the entire slurry for incineration. Filtering creates a high-concentration dust hazard.

Protocol C: Consumables (PPE & Glassware)

Applicability: Gloves, paper towels, syringes, septa.

  • Trace Contamination: Items with visible powder must be treated as Protocol A (Solid Waste).

  • Incidental Contact: Gloves and paper towels with no visible contamination should be placed in "Yellow Bag" (Trace Chemo/Biohazard) waste bins destined for incineration.

  • Glassware:

    • Do not wash manually if heavily coated.

    • Rinse with a solvent (e.g., acetone) into the Liquid Waste container (Protocol B).

    • Once triple-rinsed, glassware can be washed normally.

Decision Logic: Waste Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generated: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Bagging Double Bag (4 mil poly) Label: 'Toxic Organic' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Debris->Bagging Drum UN-Rated Fiber Drum Bagging->Drum Incineration FINAL DISPOSAL: High-Temp Incineration (>1000°C) Drum->Incineration Halo Halogenated Waste (DCM/CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halo Organic (MeOH/DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Toxic (Do NOT Drain) SolventCheck->Aqueous Water Based Halo->Incineration NonHalo->Incineration Aqueous->Incineration

Figure 1: Critical decision tree for segregating quinoline-derivative waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a spill outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don full PPE (Tyvek suit, double nitrile gloves, N95 or P100 respirator).

  • Dry Spill (Powder):

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the wet mass into a waste bag.

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-pads.

    • Do not use bleach immediately (potential reaction with amines). Wash the area with soapy water after the bulk material is removed.

Regulatory Compliance & References

This protocol adheres to the principles of the US EPA RCRA (Resource Conservation and Recovery Act) regarding the management of hazardous pharmaceutical intermediates.

  • P-List vs. U-List: While this specific CAS is not explicitly P-listed, it meets the criteria for "Characteristic Hazardous Waste" (Toxicity) and must be managed as such under 40 CFR Part 262 .

  • Sewering Ban: Strictly adheres to the EPA "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), effectively banning the sewering of hazardous pharmaceutical wastes.

References
  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link]

  • PubChem. Compound Summary: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS 329198-86-9). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]

Personal protective equipment for handling 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine .[1]

Executive Safety Assessment: Based on the structural pharmacophore (4-alkoxy-6,7-dimethoxyquinoline coupled with an aminopyridine), this compound is classified as a Type II Tyrosine Kinase Inhibitor (TKI) Intermediate .[1] It shares high structural homology with potent APIs such as Cabozantinib , Tivozanib , and KRN-951 .

  • Occupational Exposure Band (OEB): Band 4 (Default: 1–10 µg/m³).

  • Primary Hazards: Potent biological activity (VEGFR/c-Kit inhibition), reproductive toxicity, and potential skin sensitization.

  • Critical Warning: The aminopyridine moiety increases water solubility and potential neurotoxicity compared to standard aniline analogs, necessitating stricter dermal protection.

Part 1: Technical Characterization & Hazard Logic[2]

To handle this compound safely, one must understand why it is dangerous. The toxicity is not just chemical (burns); it is pharmacological (pathway inhibition).

Structural Hazard Analysis
FeatureStructural MoietyToxicological Consequence
Warhead 6,7-DimethoxyquinolineHigh affinity for ATP-binding pockets of kinases (VEGFR2, PDGFR).[1] Potential for QT prolongation (hERG channel blockage).
Linker Ether (-O-)Stable linkage; resistant to hydrolysis, meaning the molecule persists in the environment and biological systems.[1]
Tail Pyridin-2-amineHigh Alert: Unlike phenyl-amines, aminopyridines can act as potassium channel blockers (neurotoxicity risk) and are known skin sensitizers.[1]
Physicochemical Properties (Predicted)
  • Physical State: Crystalline Solid (likely off-white to yellow).[1]

  • Electrostatics: High static charge potential (common for planar quinolines). Risk: Powder dispersal during weighing.

  • Solubility: Low in water; Soluble in DMSO, DMF, and acidified methanol. Risk: DMSO solutions penetrate nitrile gloves rapidly, carrying the toxin into the bloodstream.

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense. The primary defense is Engineering Controls (Isolators/Fume Hoods).

Respiratory Protection[2][3]
  • Primary (Powder Handling): Handling >10 mg requires a Class II Biosafety Cabinet (BSC) or Static-Dissipative Glove Box .[1]

  • Secondary (Open Bench - NOT RECOMMENDED): If containment is breached, use a Powered Air Purifying Respirator (PAPR) with HEPA (P3/P100) filters.

    • Contraindication: Do not use standard N95/N99 masks for routine powder handling of OEB 4 compounds; the face-seal leakage is too high.[1]

Dermal Protection (Glove Permeation Data)

Standard latex is forbidden . Use the following Double-Gloving protocol:

LayerMaterialThicknessBreakthrough Time (DMSO Solution)
Inner Nitrile (Low Modulus)4 mil (0.10 mm)< 5 mins (Splash protection only)
Outer Nitrile (Extended Cuff)8 mil (0.20 mm)> 30 mins
Heavy Butyl Rubber15 mil (0.38 mm)> 480 mins (Required for spill cleanup)
  • Body Protection: Tyvek® 400 (or equivalent polyethylene-coated coverall).[1] Sleeves must be taped to outer gloves or use thumb loops.

Part 3: Operational Handling Protocols

Workflow Visualization

The following diagram illustrates the mandatory "Chain of Custody" for the compound to prevent cross-contamination.

HandlingWorkflow cluster_containment Primary Containment Zone (Negative Pressure) Storage Storage (Dark, Desiccated, +4°C) Transfer Transfer to Containment (BSC/Iso) Storage->Transfer Sealed Container Weighing Weighing (Anti-Static Gun Required) Transfer->Weighing HEPA Filtered Air Solubilization Solubilization (Add solvent to powder) Weighing->Solubilization Closed Vessel Dilution Dilution (Working Conc.) Solubilization->Dilution Pipette (Filter Tip) Waste Waste Disposal (High Temp Incineration) Dilution->Waste Excess/Tips

Caption: Operational workflow emphasizing the containment zone for powder handling steps.

Step-by-Step Solubilization Protocol

Objective: Create a 10 mM stock solution in DMSO without generating dust.

  • Preparation: Place an analytical balance inside the BSC/Enclosure. Place an ionizing fan or anti-static gun near the balance (Quinolines are "sticky" and static-prone).[1]

  • Weighing:

    • Tare a pre-labeled, amber glass vial (borosilicate).

    • Gently transfer powder using a disposable anti-static spatula.

    • Critical: Do not tap the spatula on the vial rim; this creates aerosol.

  • Solvent Addition:

    • Add 100% DMSO gently down the side of the vial wall to wet the powder.

    • Do not vortex immediately. Allow the solvent to soak the powder for 30 seconds to prevent "puffing."

  • Dissolution: Cap tightly. Vortex inside the hood until clear.

  • Decontamination: Wipe the exterior of the vial with a surfactant-based cleaner (e.g., 5% Contrad-70 or SDS solution), then 70% Ethanol.[1] Ethanol alone does not effectively solubilize and remove quinoline residues; it spreads them.

Part 4: Emergency Response & Disposal[2]

Biological Mechanism of Injury

Understanding the pathway helps in medical surveillance.

Mechanism Compound 5-(6,7-Dimethoxyquinolin...) Target VEGFR2 / c-Kit (Kinase Domain) Compound->Target ATP Competition Downstream Angiogenesis Blockade Target->Downstream Inhibition Toxicity Systemic Toxicity: Hypertension, Hemorrhage, Reproductive Harm Downstream->Toxicity Chronic Exposure

Caption: Mechanism of Action illustrating the link between kinase inhibition and systemic toxicity.

Spill Cleanup (Powder)[2]
  • Evacuate the immediate area. Allow aerosols to settle (15 mins).

  • Don PPE: Double nitrile gloves, Tyvek suit, P100 respirator.

  • Cover: Gently cover the spill with paper towels dampened with 1% Sodium Dodecyl Sulfate (SDS) or a specific detergent. Do not use dry paper towels (creates dust).

  • Scoop: Lift the debris into a hazardous waste bag.

  • Wash: Clean the surface 3 times:

    • Wash 1: Detergent/Water (to solubilize the hydrophobic quinoline).

    • Wash 2: Water.[2][3]

    • Wash 3: 70% Ethanol.[4]

Disposal[2]
  • Solid Waste: Segregate as "Cytotoxic/Genotoxic Waste." Incineration at >1000°C is mandatory.

  • Liquid Waste: Do not pour down the drain. Collect in dedicated carboys labeled "Toxic Organic Waste - Halogenated/Nitrogenous."[1]

References

  • SafeBridge Consultants. (2022). Occupational Health and Safety Classification of Pharmaceutical Compounds. SafeBridge Technical Standards. Link

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1-14. Link (Provides mechanistic basis for toxicity).

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. Link

  • PubChem Compound Summary. (2024). Structure-Activity Relationship for 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Analog). National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.